Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-6(9)13-3-5(4)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEVEXBNCLQMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744332 | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246685-28-8 | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
CAS Number: 1246685-28-8
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate, a key building block in medicinal chemistry and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical Properties and Data
This compound is a substituted pyridine derivative. The presence of a trifluoromethyl group significantly influences its electronic properties, making it a valuable synthon in the development of novel bioactive molecules.[1] Below is a summary of its key chemical data.
| Property | Value | Reference |
| CAS Number | 1246685-28-8 | [2][3][4][5] |
| Molecular Formula | C₈H₅ClF₃NO₂ | [2][6] |
| Molecular Weight | 239.58 g/mol | [2][6] |
| Boiling Point | 278.5±40.0 °C (Predicted) | [6] |
| Density | 1.443±0.06 g/cm³ (Predicted) | [6] |
| pKa | -3.87±0.10 (Predicted) | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Storage Temperature | 2-8°C | [6] |
Synthesis
A potential, though unverified, synthetic workflow is outlined below. Researchers should treat this as a hypothetical pathway that requires experimental validation.
Caption: Hypothetical synthesis workflow for the target molecule.
Applications in Research and Development
This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2] The trifluoromethylpyridine moiety is a key structural motif in a number of active ingredients.[1]
While specific examples of its direct use in drug candidates are not widely published, its structural features suggest its potential utility in the following areas:
-
Scaffold for Bioactive Molecules: The substituted pyridine ring can be further functionalized to generate libraries of compounds for high-throughput screening in drug discovery programs.
-
Agrochemical Synthesis: Trifluoromethylpyridines are common in modern herbicides and pesticides.[1] This compound could be a precursor to new agrochemical agents.
Safety and Handling
Detailed safety information for CAS number 1246685-28-8 is not extensively documented. However, based on the data for the closely related compound, Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-27-6), the following hazards and precautionary measures should be considered.[8] It is imperative to handle this compound with care in a well-ventilated area, using appropriate personal protective equipment (PPE).
Hazard Statements (based on a related compound):
-
H301: Toxic if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Precautionary Statements (based on a related compound):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P270: Do not eat, drink or smoke when using this product.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
A logical workflow for the safe handling of this chemical is presented below.
Caption: Recommended workflow for the safe handling of the chemical.
Experimental Protocols
As previously mentioned, a specific and validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. Researchers interested in synthesizing this compound should consult general methods for the synthesis of substituted trifluoromethylpyridines and adapt them accordingly. Key considerations would include the choice of starting materials, reaction conditions for chlorination and fluorination, and the method for introducing and esterifying the carboxylic acid group.
Signaling Pathways and Drug Development
Currently, there is no publicly available information linking this compound to specific biological signaling pathways or its direct incorporation into drug candidates that have entered clinical trials. Its primary role appears to be that of a versatile building block, offering a scaffold that can be elaborated to target a wide range of biological targets. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug molecules, making this compound an attractive starting point for medicinal chemistry campaigns.[1]
The general process of utilizing such a building block in a drug discovery program is illustrated below.
Caption: General drug discovery workflow utilizing a building block.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1246685-28-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. This compound | 1246685-28-8 [sigmaaldrich.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. This compound , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. This compound | 1246685-28-8 [amp.chemicalbook.com]
- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
Technical Guide: Physical Properties of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the known physical properties of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its specific functional groups—a chlorinated pyridine ring, a trifluoromethyl group, and a methyl ester—this molecule possesses unique electronic and steric characteristics that influence its physical behavior and potential applications. This guide consolidates available data, outlines general experimental protocols for characterizing such compounds, and presents a conceptual synthetic workflow.
Core Physical and Chemical Data
This compound is a substituted pyridine derivative. While comprehensive experimental data for this specific molecule is not widely published, the following information has been compiled from various chemical data aggregators.
General Properties
| Property | Value | Source |
| CAS Number | 1246685-28-8 | [1][2][3] |
| Molecular Formula | C₈H₅ClF₃NO₂ | [2][3] |
| Molecular Weight | 239.58 g/mol | [2][3] |
| IUPAC Name | Methyl 2-chloro-5-(trifluoromethyl)isonicotinate | [1] |
| Synonyms | This compound | [2] |
Quantitative Physical Properties
Quantitative experimental data for properties such as melting point, boiling point, density, and solubility for this compound are not consistently reported in publicly available literature and databases. Many safety data sheets and vendor specifications explicitly state "no data available" for these parameters. This suggests that either the compound has not been extensively characterized in this regard, or the data is proprietary.
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Experimental Protocols for Property Determination
For novel pyridine derivatives like the topic compound where specific data is unavailable, standardized experimental protocols are employed to determine their physical properties. The following outlines the general methodologies that would be applied.
Melting Point Determination
-
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
-
Methodology (Capillary Method):
-
A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer or digital temperature sensor.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
-
Boiling Point Determination
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Methodology (Distillation Method):
-
A small quantity of the liquid sample is placed in a distillation flask with boiling chips.
-
A condenser and a thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm of the flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer. For small quantities, micro-boiling point determination methods can be used.
-
Density Determination
-
Objective: To measure the mass per unit volume of the substance.
-
Methodology (Pycnometer Method):
-
The mass of a clean, dry pycnometer (a small glass flask of known volume) is accurately measured.
-
The pycnometer is filled with the sample substance, and its mass is measured again.
-
The volume of the pycnometer is determined by filling it with a reference liquid of known density (e.g., distilled water) and measuring the mass.
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
Solubility Assessment
-
Objective: To determine the extent to which the compound dissolves in various solvents.
-
Methodology (Qualitative and Quantitative):
-
Qualitative: A small, measured amount of the solute is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, DMSO, chloroform). The mixture is agitated, and the dissolution is observed. This is repeated with a range of polar and non-polar solvents.
-
Quantitative (e.g., UV-Vis Spectroscopy): A saturated solution of the compound is prepared at a specific temperature. The solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, by comparing its absorbance to a calibration curve.
-
Conceptual Synthesis Workflow
References
An In-depth Technical Guide to Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate, a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. This document outlines its chemical properties, and potential applications, and provides context for its synthesis based on established methods for related compounds.
Core Properties
This compound is a substituted pyridine derivative. The presence of a trifluoromethyl group significantly influences its chemical properties, often enhancing the metabolic stability and lipophilicity of molecules into which it is incorporated.[1]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 239.579 g/mol | [2] |
| 239.57 g/mol | [3] | |
| CAS Number | 1246685-28-8 | [2][3] |
| Molecular Formula | C8H5ClF3NO2 | [2] |
| C8H5NO2F3Cl | [3] |
Synthesis and Methodologies
General synthetic strategies for trifluoromethylpyridines often involve:
-
Chlorine/Fluorine Exchange: This common method utilizes trichloromethylpyridine as a starting material, where chlorine atoms are exchanged for fluorine atoms.[4][5]
-
Pyridine Ring Construction: Building the pyridine ring from a trifluoromethyl-containing precursor is another widely used approach.[4][5]
-
Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto a pyridine ring using a trifluoromethyl active species.[4]
One prominent method for producing related compounds like 2-chloro-5-(trifluoromethyl)pyridine is through a simultaneous vapor-phase chlorination and fluorination of picoline at high temperatures using transition metal-based catalysts.[3][4]
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The trifluoromethylpyridine moiety is a key structural motif in numerous active ingredients found in both agrochemicals and pharmaceuticals.[4][5] Its utility stems from the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance the biological activity and pharmacokinetic profile of the final product.[4]
Below is a diagram illustrating the logical relationship of this compound as a chemical intermediate.
Biological Context and Signaling Pathways
Currently, there is no specific information available in the public domain that directly links this compound to any particular signaling pathway. Its role is primarily understood as a building block for creating larger, biologically active molecules. The biological activity of the final compounds containing the trifluoromethylpyridine moiety is diverse and depends on the overall molecular structure.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
References
- 1. 1260791-44-3(methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate) | Kuujia.com [kuujia.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Trifluoromethylpyridine Derivatives: A Comprehensive Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyridine derivatives have emerged as a critical structural motif in modern medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (CF3) group onto a pyridine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These advantageous properties have led to the development of numerous successful drugs and agrochemicals.[3][4] This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for trifluoromethylpyridine derivatives, detailed experimental protocols, and insights into their mechanisms of action in key signaling pathways.
Core Synthetic Pathways
The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into three main strategies: modification of a pre-existing pyridine ring, construction of the pyridine ring from trifluoromethylated precursors, and direct trifluoromethylation of the pyridine scaffold.
Halogen Exchange (Halex) Reactions
One of the most established methods for synthesizing trifluoromethylpyridines is the halogen exchange reaction, where a trichloromethyl group on the pyridine ring is converted to a trifluoromethyl group using a fluorinating agent. This method is particularly useful for the large-scale production of key intermediates.[2]
A common starting material for this process is 3-picoline, which is first chlorinated to form 2-chloro-5-trichloromethylpyridine. This intermediate is then subjected to fluorination.[5]
Key Intermediates and Reactions:
-
Starting Material: 3-Picoline
-
Chlorination: Formation of 2-chloro-5-trichloromethylpyridine.
-
Fluorination: Conversion of the -CCl3 group to a -CF3 group.
Experimental Protocol: Synthesis of 2-chloro-5-trifluoromethylpyridine via Halogen Exchange
Step 1: N-oxidation of 3-picoline.
-
(This step is often performed prior to chlorination to control regioselectivity, though direct chlorination is also possible).
Step 2: Chlorination of 3-picoline or its N-oxide.
-
Reagents: Chlorine gas (Cl2), initiator (e.g., azobisisobutyronitrile), solvent (e.g., o-dichlorobenzene).
-
Procedure: 3-Picoline is reacted with chlorine gas at elevated temperatures (120-140°C) in the presence of an initiator. The reaction is typically carried out for 18-20 hours.[5]
Step 3: Fluorination of 2-chloro-5-trichloromethylpyridine.
-
Reagents: Anhydrous potassium fluoride (KF), phase-transfer catalyst (e.g., cetyltrimethylammonium bromide - CTAB), solvent (e.g., dimethyl sulfoxide - DMSO).
-
Procedure: 2-chloro-5-trichloromethylpyridine is heated with anhydrous KF in DMSO with a phase-transfer catalyst. The reaction is typically refluxed for 5-7 hours.[5] The molar ratio of 2-chloro-5-trichloromethylpyridine to anhydrous KF is generally 1:2-2.4.[5]
Pyridine Ring Construction (Cyclocondensation)
This approach involves the construction of the pyridine ring from acyclic precursors that already contain a trifluoromethyl group. Cyclocondensation reactions offer a high degree of flexibility in introducing various substituents onto the pyridine ring.[2][6]
Common trifluoromethylated building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and 4-ethoxy-1,1,1-trifluoro-3-en-2-one.[2][7] These can be reacted with enamines or other suitable nitrogen-containing compounds to form the pyridine ring.[8][9]
Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)nicotinonitrile Derivative via Cyclocondensation
Step 1: Synthesis of 4-ethoxy-1,1,1-trifluoro-3-en-2-one.
-
Reagents: Vinyl ethyl ether, trifluoroacetyl chloride, pyridine, toluene.
-
Procedure: To a solution of vinyl ethyl ether and pyridine in toluene at 0-5°C, trifluoroacetyl chloride is added dropwise over 1 hour. The reaction is stirred for an additional 3 hours. The reaction is then quenched with ice water, and the organic phase is washed and concentrated to yield the product.[7]
Step 2: Cyclization to form 4-trifluoromethylnicotinonitrile.
-
Reagents: 4-ethoxy-1,1,1-trifluoro-3-en-2-one, 3-aminoacrylonitrile, sodium ethoxide, ethanol.
-
Procedure: A mixture of 4-ethoxy-1,1,1-trifluoro-3-en-2-one and 3-aminoacrylonitrile in ethanol is heated to reflux for 3 hours. A solution of sodium ethoxide in ethanol is then added dropwise, and the mixture is refluxed for an additional 5 hours. The solvent is removed to yield the product.[7]
Step 3: Hydrolysis to 4-(Trifluoromethyl)nicotinic acid.
-
Reagents: 4-trifluoromethylnicotinonitrile, sodium hydroxide, water.
-
Procedure: The nicotinonitrile derivative is hydrolyzed by heating with aqueous sodium hydroxide at 100°C. Acidification of the reaction mixture yields the final product.[10]
Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation has emerged as a powerful and atom-economical method for the synthesis of trifluoromethylpyridines. This approach avoids the need for pre-functionalized starting materials.[11] A variety of trifluoromethylating reagents are available, with Togni's reagent being a popular choice.[3][12]
These reactions can be promoted by transition metals or proceed under metal-free conditions, often involving radical intermediates.[3][11]
Experimental Protocol: Direct C-H Trifluoromethylation of Pyridine using an N-Methylpyridine Quaternary Ammonium Activation Strategy
-
Reagents: Pyridinium iodide salt, trifluoroacetic acid (TFA), silver carbonate (Ag2CO3), N,N-dimethylformamide (DMF).
-
Procedure: A mixture of the pyridinium iodide salt, trifluoroacetic acid, and silver carbonate in DMF is heated. This method offers good yields and excellent regioselectivity.[12][13] The reaction is believed to proceed through a nucleophilic trifluoromethylation mechanism.[12][13]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the different synthetic pathways.
Table 1: Halogen Exchange for the Synthesis of 2-Chloro-5-Trifluoromethylpyridine
| Starting Material | Chlorination Conditions | Fluorination Conditions | Yield | Reference |
| 3-Picoline | Cl2, AIBN, o-dichlorobenzene, 120-140°C, 18-20h | KF, CTAB, DMSO, reflux, 5-7h | Good | [5] |
| 3-Trifluoromethylpyridine | Cl2, CCl4, reflux, 15h (AIBN initiated) | - | Major product | [14] |
Table 2: Pyridine Ring Construction via Cyclocondensation
| CF3-Building Block | Reaction Partner | Conditions | Product | Yield | Reference |
| 4-Ethoxy-1,1,1-trifluoro-3-en-2-one | 3-Aminoacrylonitrile | NaOEt, EtOH, reflux, 5h | 4-Trifluoromethylnicotinonitrile | 96.7% | [7] |
| Ethyl 4,4,4-trifluoroacetoacetate | Cyanoacetamide | KOH, then POCl3, then Pd/C, H2, then hydrolysis | 4-Trifluoromethylnicotinic acid | - | [15] |
Table 3: Direct C-H Trifluoromethylation of Pyridine Derivatives
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| Pyridinium iodide salt | TFA, Ag2CO3 | DMF, heat | Trifluoromethylpyridine | Good | [12][13] |
| Enamine | Togni's reagent, CuI | DMF, rt, 2h | β-Trifluoromethylated enamine | 23% | [16] |
Signaling Pathways and Mechanism of Action
Trifluoromethylpyridine derivatives have shown significant activity in modulating key signaling pathways implicated in various diseases.
Inhibition of the PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[17][18] Its dysregulation is a hallmark of many cancers.[17]
Bimiralisib (PQR309) , a trifluoromethylpyridine derivative, is a potent, orally bioavailable, pan-class I PI3K/mTOR inhibitor.[19][20] It inhibits all class I PI3K isoforms (α, β, γ, δ) and also targets mTORC1 and mTORC2.[19][21]
Inhibition of Acetyl-CoA Carboxylase (ACCase)
Fluazifop-butyl is a selective herbicide that contains a trifluoromethylpyridine moiety. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in grasses.[4][22][23][24][25] Inhibition of ACCase disrupts the formation of cell membranes, leading to the death of the weed.[22][24]
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of trifluoromethylpyridine derivatives is outlined below.
Characterization of the synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to elucidate the structure of the molecule.[6][26][27]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.[28]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.[26][27]
Conclusion
The synthesis of trifluoromethylpyridine derivatives is a dynamic and evolving field. The methods outlined in this guide, from traditional halogen exchange to modern direct C-H functionalization, provide a versatile toolkit for chemists. The profound impact of these compounds in medicine and agriculture, exemplified by their ability to potently and selectively inhibit key enzymes in critical signaling pathways, ensures that the development of novel synthetic routes and new applications will remain an active area of research. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the frontiers of drug discovery and crop protection through the strategic use of trifluoromethylpyridine scaffolds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 15. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 16. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
- 25. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 26. jocpr.com [jocpr.com]
- 27. researchgate.net [researchgate.net]
- 28. rsc.org [rsc.org]
The Rise of Trifluoromethylpyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Immediate Release
A new in-depth technical guide has been released, offering researchers, scientists, and drug development professionals a comprehensive overview of the discovery and development of novel trifluoromethylpyridine (TFMP) compounds. This whitepaper details the synthesis, biological evaluation, and mechanistic insights into this important class of molecules that has shown significant promise in both agrochemical and pharmaceutical applications. The trifluoromethyl group, with its unique electronic properties and metabolic stability, coupled with the versatile pyridine scaffold, has led to the development of a wide array of bioactive compounds.[1][2]
The guide provides a thorough examination of the structure-activity relationships (SAR) that govern the efficacy of these compounds across various therapeutic and protective areas, including their roles as anticancer, antiviral, antifungal, herbicidal, and insecticidal agents.
Quantitative Analysis of Bioactivity
The biological evaluation of novel TFMP derivatives has yielded a wealth of quantitative data, demonstrating their potential in diverse applications. The following tables summarize the inhibitory concentrations (IC50), effective concentrations (EC50), and minimum inhibitory concentrations (MIC) for a selection of these compounds against various targets.
Table 1: Anticancer and Kinase Inhibitory Activity of Trifluoromethyl-Substituted Pyrimidine and Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Target/Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| 17v | H1975 | Non-small cell lung | MTT Assay | 2.27 | [Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives] |
| 3b | C32 | Melanoma | MTT Assay | - | [Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives] |
| 3d | C32 | Melanoma | MTT Assay | 87.4 | [Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives] |
| 3d | A375 | Melanoma | MTT Assay | 103 | [Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives] |
| W14 | RORγt | - | Luciferase | 0.0075 | [A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists] |
Table 2: Antiviral, Antibacterial, and Antifungal Activity of Novel Trifluoromethylpyridine Derivatives
| Compound ID | Target Organism/Virus | Activity Type | EC50 (µg/mL) | Reference |
| A16 | Tobacco Mosaic Virus (TMV) | Antiviral | 18.4 | [Novel trifluoromethylpyridine piperazine derivatives as potential plant activators] |
| A16 | Cucumber Mosaic Virus (CMV) | Antiviral | 347.8 | [Novel trifluoromethylpyridine piperazine derivatives as potential plant activators] |
| F10 | Xanthomonas oryzae pv. oryzae | Antibacterial | 83 | [Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties] |
| E1 | Ralstonia solanacearum | Antibacterial | 40-78 | [Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties] |
| A1 | Rhizoctonia solani | Antifungal | 0.0214 | [Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents] |
| A18 | Rhizoctonia solani | Antifungal | 0.0173 | [Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents] |
| 5i | Sclerotinia sclerotiorum | Antifungal | 0.73 | [Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates] |
| 5i | Rhizoctonia cerealis | Antifungal | 4.61 | [Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates] |
Table 3: Herbicidal Activity of Novel Trifluoromethylpyridine Derivatives
| Compound ID | Target Weed Species | Activity Type | ED50 (g a.i./hm²) | Reference |
| 7a | Abutilon theophrasti | Herbicidal | 13.32 | [Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity] |
| 7a | Amaranthus retroflexus | Herbicidal | 5.48 | [Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity] |
Key Signaling Pathways and Mechanisms of Action
Trifluoromethylpyridine compounds exert their biological effects through various mechanisms, often by targeting key enzymes and signaling pathways. The following diagrams illustrate some of the known mechanisms of action.
Experimental workflow for the discovery of novel trifluoromethylpyridine compounds.
A common workflow for the discovery of new TFMP compounds involves a multi-step synthesis followed by rigorous biological screening. This iterative process allows for the optimization of lead compounds based on structure-activity relationship studies.
Mechanism of action for trifluoromethylpyridine-based kinase inhibitors.
In oncology, many TFMP derivatives function as kinase inhibitors.[3] They competitively bind to the ATP-binding site of receptor tyrosine kinases like EGFR, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[3]
Mechanism of action for trifluoromethylpyridine-based RORγt inverse agonists.
For autoimmune diseases, TFMP compounds have been developed as inverse agonists of the retinoic acid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor in the differentiation of Th17 cells, which are major contributors to inflammatory responses.[1][2] By inhibiting RORγt, these compounds can reduce the production of pro-inflammatory cytokines like IL-17.[1]
Mechanism of action for trifluoromethylpyridine-based succinate dehydrogenase inhibitors.
In the agrochemical sector, a significant number of TFMP-containing fungicides act as succinate dehydrogenase inhibitors (SDHIs).[4][5] Succinate dehydrogenase (Complex II) is a crucial enzyme in both the Krebs cycle and the mitochondrial electron transport chain.[6] By inhibiting this enzyme, these fungicides disrupt cellular respiration and energy production in pathogenic fungi, leading to their death.[4][6]
Detailed Experimental Protocols
This technical guide provides detailed, step-by-step protocols for the synthesis and biological evaluation of novel trifluoromethylpyridine compounds, empowering researchers to replicate and build upon these findings.
Synthesis of Novel Trifluoromethylpyridine Amide Derivatives
This protocol describes a general method for the synthesis of trifluoromethylpyridine amide derivatives, which have shown promising antibacterial and insecticidal activities.
Step 1: Synthesis of the Amide Intermediate
-
To a solution of a substituted aniline (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add a trifluoromethylpyridine carboxylic acid chloride (1.1 eq.) dropwise at 0 °C.
-
Add a base, such as triethylamine (1.5 eq.), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.
Step 2: Characterization
-
Confirm the structure of the synthesized compounds using nuclear magnetic resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7][8][9]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7][8]
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyridine compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[7]
In Vitro Antifungal Activity: Mycelium Growth Rate Method
This method is used to evaluate the efficacy of antifungal compounds by measuring the inhibition of fungal mycelial growth.[10][11]
Procedure:
-
Prepare potato dextrose agar (PDA) medium and sterilize.
-
Incorporate the test compound at various concentrations into the molten PDA.
-
Pour the amended PDA into Petri dishes.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at the optimal temperature for the specific fungus.
-
Measure the diameter of the fungal colony at regular intervals.
-
Calculate the percentage of growth inhibition compared to a control plate without the compound.
This comprehensive guide serves as a valuable resource for scientists working on the cutting edge of drug discovery and development, providing both foundational knowledge and practical protocols for the exploration of novel trifluoromethylpyridine compounds. The continued investigation into this privileged scaffold is poised to deliver the next generation of innovative medicines and crop protection agents.
References
- 1. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. js.ugd.edu.mk [js.ugd.edu.mk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 11. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Chloro-Substituent in Trifluoromethylpyridines: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reactivity of the chloro-substituent in trifluoromethylpyridines, a class of compounds of significant interest in medicinal and agrochemical research. The presence of a strongly electron-withdrawing trifluoromethyl (-CF₃) group dramatically influences the electronic properties of the pyridine ring, rendering the chloro-substituent highly susceptible to a range of synthetic transformations. This document details the key reactions, provides quantitative data for comparative analysis, and offers detailed experimental protocols for laboratory application.
Introduction: The Influence of the Trifluoromethyl Group
The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[1] This property, combined with the inherent electron-deficient nature of the pyridine ring, profoundly activates the carbon-chlorine bond towards nucleophilic attack.[2] This activation is most pronounced when the -CF₃ group is positioned ortho or para to the chloro-substituent, as this allows for effective delocalization of the negative charge in the reaction intermediate. Consequently, chloro-trifluoromethylpyridines are versatile substrates for two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
The strategic placement of the trifluoromethyl group not only enhances reactivity but also imparts desirable properties to the final molecules, such as increased metabolic stability and improved membrane permeability, which are critical in drug design.[1]
Figure 1. Electronic activation of the C-Cl bond by the CF₃ group.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a primary pathway for the functionalization of chloro-trifluoromethylpyridines. It proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chloro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The aromaticity is then restored by the expulsion of the chloride leaving group.
The reaction rate and regioselectivity are highly dependent on the substitution pattern of the pyridine ring. The electron-withdrawing -CF₃ group and the ring nitrogen work in concert to stabilize the anionic Meisenheimer intermediate, thereby facilitating the reaction.[4]
Reactivity of Isomers
The position of the trifluoromethyl group relative to the chlorine atom significantly impacts the rate of SNAr. Competition experiments with benzyl alcohol as the nucleophile have demonstrated a clear reactivity trend among isomers.
Table 1: Relative SNAr Reactivity of Chloro-Trifluoromethylpyridine Isomers
| Electrophile 1 | Electrophile 2 | Relative Rate (k₁/k₂) |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-3-(trifluoromethyl)pyridine | 2.44[5] |
| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-4-(trifluoromethyl)pyridine | 2.15[5] |
Conditions: Benzyl alcohol (limiting reagent), potassium tert-butoxide, DMSO, room temperature.[5]
These data indicate that the 5-CF₃ isomer is the most reactive, benefiting from the combined electron-withdrawing effects of the nitrogen and the para-positioned CF₃ group, which effectively stabilize the intermediate.
Scope of Nucleophiles
A wide variety of nucleophiles can displace the chloro-substituent. Below are representative examples illustrating the versatility of this reaction, primarily focusing on the highly reactive 2-chloro-5-trifluoromethylpyridine.
Table 2: SNAr Reactions of 2-Chloro-5-(trifluoromethyl)pyridine with Various Nucleophiles
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | K₂CO₃ | DMF | 100 | 12 | ~95 (analogous) |
| Benzylamine | Et₃N | DMSO | 80 | 6 | ~90 (analogous) |
| Thiophenol | NaH | THF | rt | 2 | 95 (analogous)[6] |
| Sodium Methoxide | NaOMe | MeOH | Reflux | 4 | >90 (analogous) |
| Indole | KOH | DMSO | 135 | 24 | 71 (analogous) |
Note: Yields are based on analogous reactions with similarly activated aryl chlorides/fluorides and serve as representative examples.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is effective for forming C-N, C-O, and C-S bonds, palladium-catalyzed cross-coupling reactions are the methods of choice for C-C and certain C-N bond formations. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring specialized, bulky, and electron-rich phosphine ligands to facilitate the initial oxidative addition of the Pd(0) catalyst to the C-Cl bond.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the chloro-trifluoromethylpyridine with an organoboron reagent. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Table 3: Representative Suzuki-Miyaura Coupling Reactions
| Chloro-TFM-Pyridine | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Chloro-5-CF₃-Pyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 85-90 (est.) |
| 2-Chloro-5-CF₃-Pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 78 (analogous)[8] |
| 4-Chloro-2-CF₃-Pyridine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 80 | 75 (analogous)[9] |
| 2-Chloro-3-CF₃-Pyridine | 3-Furylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 70-80 (est.) |
Note: Yields are estimated or drawn from analogous systems due to a lack of direct literature precedent for these exact combinations. Conditions are representative.[8][9][10]
Buchwald-Hartwig Amination
For the synthesis of arylamines, particularly with less nucleophilic amines or when SNAr conditions are not suitable, the Buchwald-Hartwig amination is an indispensable tool.[11][12] This reaction couples an amine with the aryl chloride under palladium catalysis.
Table 4: Representative Buchwald-Hartwig Amination Reactions
| Chloro-TFM-Pyridine | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Chloro-5-CF₃-Pyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~90 (est.) |
| 2-Chloro-5-CF₃-Pyridine | Morpholine | [Pd(cinnamyl)Cl]₂ / XPhos | NaOtBu | Toluene | 100 | 95 (analogous)[11] |
| 4-Chloro-2-CF₃-Pyridine | Piperidine | (IPr)Pd(allyl)Cl | NaOTMS | THF | 50 | 85 (analogous)[4] |
| 2-Chloro-3-CF₃-Pyridine | Benzylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | ~80 (est.) |
Note: Yields are estimated or drawn from analogous systems. Conditions are representative.[4][11]
Experimental Protocols
The following sections provide detailed, generalized methodologies for key transformations. Researchers should note that optimization may be required for specific substrates.
Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a typical procedure for the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a secondary amine like morpholine.
Figure 2. General workflow for an SNAr amination experiment.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add anhydrous DMF via syringe, followed by the addition of morpholine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-chloro-5-(trifluoromethyl)pyridine with an arylboronic acid.
Figure 3. Decision guide for reaction type selection.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Standard Schlenk flask or sealed tube for anhydrous, inert reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (Pd₂(dba)₃), ligand (XPhos), base (K₃PO₄), arylboronic acid, and 2-chloro-5-(trifluoromethyl)pyridine to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous solvent (e.g., Toluene) to the flask.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.[13]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The chloro-substituent on trifluoromethyl-activated pyridine rings is a highly versatile functional group for the synthesis of complex molecules. Its reactivity is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired bond formation, with SNAr being highly effective for heteroatom nucleophiles and cross-coupling methods enabling the formation of carbon-carbon and challenging carbon-nitrogen bonds. A thorough understanding of the electronic effects governing reactivity and the specific conditions required for each transformation, as outlined in this guide, is essential for researchers in the fields of drug discovery and materials science to effectively utilize these powerful synthetic tools.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Spectroscopic and Structural Analysis of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate. Due to the limited public availability of experimental spectra, this document presents a framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed, generalized experimental protocols for each technique are provided to guide researchers in obtaining high-quality data. The guide also includes structured tables for the systematic recording of spectroscopic data and a logical diagram illustrating the relationship between the compound and its analytical characterization methods. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, quality control, and application of this compound in drug discovery and development.
Compound Profile
| Compound Name | This compound |
| CAS Number | 1246685-28-8 |
| Molecular Formula | C₈H₅ClF₃NO₂ |
| Molecular Weight | 255.58 g/mol |
| Chemical Structure | ![]() |
Note: The chemical structure image is a representation and should be confirmed with experimental data.
Spectroscopic Data (Hypothetical)
Note: The following tables are templates. Specific chemical shifts, peak intensities, and fragmentation patterns must be determined through experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| e.g., 8.85 | s | 1H | - | H-6 |
| e.g., 7.95 | s | 1H | - | H-3 |
| e.g., 3.95 | s | 3H | - | -OCH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| e.g., 164.0 | C=O (ester) |
| e.g., 152.0 | C-2 |
| e.g., 148.0 (q) | C-5 |
| e.g., 145.0 | C-4 |
| e.g., 125.0 | C-3 |
| e.g., 122.0 (q) | CF₃ |
| e.g., 118.0 | C-6 |
| e.g., 53.0 | -OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., ~3100-3000 | w | C-H stretch (aromatic) |
| e.g., ~2960 | w | C-H stretch (methyl) |
| e.g., ~1730 | s | C=O stretch (ester) |
| e.g., ~1580, 1550 | m | C=C stretch (pyridine ring) |
| e.g., ~1350-1150 | s | C-F stretch (trifluoromethyl) |
| e.g., ~1250 | s | C-O stretch (ester) |
| e.g., ~800-700 | m | C-Cl stretch |
(s = strong, m = medium, w = weak)
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| e.g., 255/257 | 100 / 33 | [M]⁺, [M+2]⁺ (isotopic pattern for Cl) |
| e.g., 224/226 | variable | [M - OCH₃]⁺ |
| e.g., 196/198 | variable | [M - COOCH₃]⁺ |
| e.g., 186 | variable | [M - Cl - CF₃]⁺ |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and the absence of solvent signals that may obscure important sample peaks.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A relaxation delay of 2-5 seconds is recommended.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
Ionize the sample using a standard electron energy of 70 eV.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
-
Analyze the molecular ion peak and the isotopic pattern to confirm the molecular formula. Study the fragmentation pattern to gain further structural information.
Visualization of Analytical Workflow
Caption: Spectroscopic analysis workflow.
Methodological & Application
Application Notes and Protocols for Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the synthetic protocols related to Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate. Due to the limited availability of specific published data for this exact compound, this report also includes established methods for the synthesis of its key precursor, 2-chloro-5-(trifluoromethyl)pyridine, and discusses potential synthetic routes to the target molecule based on analogous chemical transformations.
Overview and Applications
This compound is a functionalized pyridine derivative. The trifluoromethyl group and the chloro substituent make it a potentially valuable building block in medicinal chemistry and agrochemical research. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The chloro and ester moieties provide reactive sites for further chemical modifications, such as nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse compound libraries.
While specific applications for this compound are not widely reported in peer-reviewed literature, its structural motifs are present in molecules of biological interest. The core structure, 2-chloro-5-(trifluoromethyl)pyridine, is a key intermediate in the synthesis of several commercialized agrochemicals.[1]
Synthesis of the Key Precursor: 2-chloro-5-(trifluoromethyl)pyridine
The most common and industrially relevant precursor to the title compound is 2-chloro-5-(trifluoromethyl)pyridine. Several synthetic routes from 3-picoline (3-methylpyridine) have been reported. A prevalent method involves the chlorination of the methyl group followed by a halogen exchange reaction.
Experimental Protocol: Synthesis of 2-chloro-5-(trichloromethyl)pyridine
This protocol is based on the chlorination of 2-chloro-5-methylpyridine.
Materials:
-
2-chloro-5-methylpyridine
-
o-dichlorobenzene (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Chlorine gas
-
Nitrogen gas
Procedure:
-
To a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, add 2-chloro-5-methylpyridine and o-dichlorobenzene.
-
Add a catalytic amount of AIBN.
-
Purge the system with nitrogen gas.
-
Heat the mixture to 80 °C while stirring.
-
Switch the gas feed from nitrogen to chlorine and continue to heat to 140 °C.
-
Maintain the reaction at this temperature under a constant slow stream of chlorine gas for 18-20 hours.
-
During the reaction, add additional portions of AIBN every 2 hours to maintain the radical chain reaction.
-
After the reaction is complete, stop heating and switch the gas feed back to nitrogen to purge the excess chlorine.
-
Remove the solvent by distillation under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield 2-chloro-5-(trichloromethyl)pyridine as a white solid.
Experimental Protocol: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine
This protocol describes the fluorination of 2-chloro-5-(trichloromethyl)pyridine.
Materials:
-
2-chloro-5-(trichloromethyl)pyridine
-
Anhydrous potassium fluoride (KF)
-
Cetyltrimethylammonium bromide (CTAB) (phase transfer catalyst)
-
Dimethyl sulfoxide (DMSO) (solvent)
Procedure:
-
In a reaction vessel, combine 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride, and CTAB in dimethyl sulfoxide.
-
The molar ratio of 2-chloro-5-(trichloromethyl)pyridine to anhydrous potassium fluoride should be in the range of 1:2 to 1:2.4.
-
Heat the mixture to reflux with vigorous stirring.
-
Maintain the reaction under reflux for 5-7 hours.
-
After completion, the reaction mixture can be worked up by pouring it into water and extracting the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated to give the crude 2-chloro-5-(trifluoromethyl)pyridine.
-
Further purification can be achieved by distillation.
Data Summary for Precursor Synthesis
| Step | Reactant | Reagents | Solvent | Conditions | Product | Yield |
| 1 | 2-chloro-5-methylpyridine | Cl₂, AIBN | o-dichlorobenzene | 140 °C, 18-20 h | 2-chloro-5-(trichloromethyl)pyridine | ~83% |
| 2 | 2-chloro-5-(trichloromethyl)pyridine | KF, CTAB | DMSO | Reflux, 5-7 h | 2-chloro-5-(trifluoromethyl)pyridine | Not specified |
Note: Yields can vary based on reaction scale and purification methods.
Proposed Synthetic Pathway for this compound
There is no specific literature detailing the synthesis of this compound. However, a plausible route would involve the functionalization of the 2-chloro-5-(trifluoromethyl)pyridine intermediate at the 4-position. A general strategy for the C-4 selective carboxylation of pyridines has been recently developed and could potentially be adapted.[2][3]
Hypothetical Experimental Protocol: C-4 Carboxylation
This hypothetical protocol is based on a copper-catalyzed carboxylation of pyridylphosphonium salts with CO₂.
Step 1: C-H Phosphination
-
React 2-chloro-5-(trifluoromethyl)pyridine with a suitable phosphine source in the presence of an oxidant to form the corresponding pyridylphosphonium salt at the 4-position.
Step 2: Copper-Catalyzed Carboxylation
-
The resulting pyridylphosphonium salt would be subjected to a copper-catalyzed carboxylation.
-
Materials:
-
Pyridylphosphonium salt of 2-chloro-5-(trifluoromethyl)pyridine
-
Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (ligand)
-
Diethylzinc (ZnEt₂) (reductant)
-
Dimethylacetamide (DMA) (solvent)
-
Carbon dioxide (CO₂) (1 atm)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the pyridylphosphonium salt, CuCl, and TMEDA in DMA.
-
Introduce CO₂ gas at atmospheric pressure.
-
Add ZnEt₂ as a reductant.
-
Stir the reaction at room temperature until completion.
-
The reaction would yield 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid.
-
Step 3: Esterification
-
The resulting carboxylic acid would then be esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a reagent like thionyl chloride followed by methanol.
Visualized Synthetic Pathways
Synthesis of 2-chloro-5-(trifluoromethyl)pyridine
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
The Pivotal Role of Trifluoromethylpyridines in Modern Agrochemicals: Applications and Synthesis Protocols
Introduction: The incorporation of the trifluoromethylpyridine (TFMP) moiety has become a cornerstone in the development of high-efficacy agrochemicals. The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability, enhanced binding affinity to target sites, and altered lipophilicity, have led to the discovery and commercialization of a wide array of herbicides, insecticides, and fungicides.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from trifluoromethylpyridine intermediates, intended for researchers, scientists, and professionals in the field of drug development.
I. Herbicides: Targeting Unwanted Vegetation
Trifluoromethylpyridine-based herbicides are instrumental in controlling a broad spectrum of grass and broadleaf weeds in various crops. A prominent example is Fluazifop-P-butyl, a selective, post-emergence herbicide valued for its systemic activity against grass weeds.[3][4]
Quantitative Data: Herbicidal Efficacy
The efficacy of trifluoromethylpyridine-based herbicides is typically evaluated by determining the concentration required to inhibit weed growth by 50% (EC50) or by assessing the overall weed control percentage at specific application rates.
| Herbicide | Target Weed | Efficacy Data | Reference |
| Fluazifop-P-butyl | Urochloa plantaginea | Dose-dependent control; improved efficacy with early morning application. | [5] |
| Fluazifop-P-butyl | Annual and perennial grasses | Effective control with no phytotoxicity to various broadleaf crops. | [4] |
Experimental Protocol: Synthesis of Fluazifop-P-butyl
The synthesis of Fluazifop-P-butyl involves a multi-step process starting from the key intermediate 2-chloro-5-(trifluoromethyl)pyridine.[3][6]
Step 1: Synthesis of 2-(4-hydroxyphenoxy)propionic acid with 2-chloro-5-(trifluoromethyl)pyridine
-
To a solution of (R)-2-(4-hydroxyphenoxy)propionic acid in N,N-dimethylformamide (DMF), add potassium phosphate and tetra-(n-butyl)ammonium iodide.
-
Add 2-chloro-5-(trifluoromethyl)pyridine to the mixture.
-
Heat the reaction mixture to 50-60°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 2: Esterification with Butan-1-ol
-
After the completion of the first step, add 1,3,5-trichloro-2,4,6-triazine to the reaction mixture at 5-25°C and stir for approximately 1 hour and 10 minutes.
-
Introduce butan-1-ol to the mixture.
-
Continue stirring at room temperature until the esterification is complete, as monitored by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Fluazifop-P-butyl.
Caption: Synthesis workflow for Fluazifop-P-butyl.
II. Insecticides: Combating Crop Pests
Trifluoromethylpyridine moieties are integral to the structure of numerous modern insecticides, offering novel modes of action and effectiveness against a range of sucking and chewing pests.
Quantitative Data: Insecticidal Activity
The insecticidal activity of these compounds is quantified through various bioassays, including determining the lethal concentration (LC50) or assessing the percentage of pest control at given concentrations.
| Insecticide | Target Pest | Efficacy Data | Reference |
| Chlorfluazuron | Lepidopteran pests | Effective at low rates (10-100 g a.i./ha) with long residual activity. | [7] |
| Chlorfluazuron | Spodoptera littoralis | More toxic than chlorantraniliprole in laboratory studies. | [8] |
| Flonicamid | Aphids | Rapidly inhibits feeding behavior and provides long-lasting control. | [9] |
Experimental Protocol: Synthesis of Chlorfluazuron
Chlorfluazuron is a benzoylurea insecticide synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis involves the formation of a key aniline intermediate followed by reaction with a benzoyl isocyanate.
Step 1: Synthesis of 3-chloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline
-
In a reaction vessel, combine 2,6-dichloro-4-aminophenol and 2,3-dichloro-5-trifluoromethylpyridine in a solvent such as N,N-dimethylacetamide (DMA).
-
Add anhydrous potassium carbonate as a base.
-
Introduce a ZSM molecular sieve catalyst.
-
Heat the mixture to 60-70°C and react for 6 hours.
-
After the reaction, filter the mixture to remove solids and collect the filtrate containing the desired aniline intermediate.
Step 2: Synthesis of Chlorfluazuron
-
To the filtrate from the previous step, add 2,6-difluorobenzoyl isocyanate.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Precipitate the product by adding the reaction mixture to water.
-
Filter the solid, wash with water, and dry to obtain crude Chlorfluazuron.
-
Recrystallize the crude product from a suitable solvent to yield pure Chlorfluazuron.
Caption: Synthesis workflow for Chlorfluazuron.
Experimental Protocol: Synthesis of Flonicamid
Flonicamid, a pyridinecarboxamide insecticide, is synthesized from 4-trifluoromethylnicotinic acid.[9]
Step 1: Synthesis of 4-trifluoromethylnicotinoyl chloride
-
In a flask, mix 4-trifluoromethylnicotinic acid, an acyl chlorination reagent (e.g., triphosgene), a catalytic amount of N,N-dimethylformamide (DMF), and a solvent such as toluene.
-
Heat the mixture with stirring at 80-110°C for 4-5 hours.
-
The resulting solution contains 4-trifluoromethylnicotinoyl chloride.
Step 2: Amidation with Aminoacetonitrile
-
In a separate vessel, prepare an aqueous solution of aminoacetonitrile hydrochloride and an acid-binding agent (e.g., sodium carbonate) at 0-100°C.
-
Add the toluene solution of 4-trifluoromethylnicotinoyl chloride from Step 1 to the aqueous solution.
-
Stir the mixture for 2-3 hours.
-
After the reaction is complete, separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by crystallization or column chromatography to obtain Flonicamid.
III. Fungicides: Protecting Crops from Disease
Trifluoromethylpyridine-containing fungicides are critical in managing a wide range of fungal diseases in various crops. Their diverse modes of action help in mitigating the development of resistance.
Quantitative Data: Fungicidal Efficacy
The efficacy of these fungicides is often expressed as the effective concentration required to inhibit 50% of mycelial growth or spore germination (EC50).
| Fungicide | Target Pathogen | Efficacy Data (EC50 in µg/mL) | Reference |
| Fluazinam | Fusarium graminearum | Mycelial growth: 0.037 - 0.179 | [10] |
| Fluazinam | Fusarium graminearum | Spore germination: 0.039 - 0.506 | [10] |
| Fluazinam | Sclerotinia sclerotiorum | Mycelial growth: 0.0019 - 0.0115 | [11] |
| Fluazinam | Botrytis cinerea | Mycelial growth: 0.0018 - 0.0487 | [12] |
| Fluopyram | Fusarium virguliforme | Mean EC50 = 3.35 | [13] |
Experimental Protocol: Synthesis of Fluazinam
Fluazinam is synthesized via a condensation reaction involving an aminated trifluoromethylpyridine intermediate.[14][15]
Step 1: Amination of 2,3-dichloro-5-trifluoromethylpyridine
-
Charge a high-pressure autoclave with 2,3-dichloro-5-trifluoromethylpyridine and an ether solvent like tetrahydrofuran (THF).
-
Seal the autoclave and purge with nitrogen.
-
Introduce liquid ammonia into the system (e.g., 5-10 equivalents).
-
Heat the reactor to 70-100°C and maintain the pressure for 28-32 hours.
-
Monitor the reaction for the consumption of the starting material using HPLC.
-
After completion, cool the reactor and vent the excess ammonia.
-
The resulting solution contains 2-amino-3-chloro-5-trifluoromethylpyridine.
Step 2: Condensation with 2,4-dichloro-3,5-dinitro-trifluorotoluene
-
To the reaction mixture from Step 1, add 2,4-dichloro-3,5-dinitro-trifluorotoluene.
-
Add a base (e.g., potassium carbonate) to facilitate the condensation reaction.
-
Heat the mixture and stir until the reaction is complete, as monitored by TLC or HPLC.
-
After completion, cool the mixture and add water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude Fluazinam from a suitable solvent to obtain the pure product.
Mechanism of Action: Fluopicolide and Fluopyram
Fluopicolide: This fungicide exhibits a unique mode of action by disrupting the spectrin-like proteins in oomycete pathogens. This leads to the delocalization of these proteins, compromising the integrity of the cytoskeleton and cell membrane, ultimately causing cell lysis.[16][17][18]
Caption: Mechanism of action of Fluopicolide.
Fluopyram: As a succinate dehydrogenase inhibitor (SDHI), fluopyram targets complex II of the mitochondrial respiratory chain.[13][19][20] By blocking the oxidation of succinate to fumarate, it inhibits ATP production, leading to energy depletion and eventual death of the fungal pathogen.
Caption: Mechanism of action of Fluopyram.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herbicide Fluazifop-P-butyl for control of annual and perennial grasses | Knowledge Hub [knowledgehub.ccardesa.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 7. iskweb.co.jp [iskweb.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 10. Activity and cell toxicology of fluazinam on Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Fluopyram Sensitivity and Functional Characterization of SdhB in the Fusarium solani Species Complex Causing Soybean Sudden Death Syndrome [frontiersin.org]
- 14. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 15. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Fluopicolide - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ndsu.edu [ndsu.edu]
Application Notes: Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate in Medicinal Chemistry
Abstract
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate (CAS No. 1246685-28-8) is a halogenated and trifluoromethyl-substituted pyridine derivative. While specific biological activity data for this compound is not extensively documented in public literature, its structural motifs—a reactive chloro-substituent, an ester group for further modification, and the trifluoromethylpyridine core—make it a valuable building block for medicinal chemistry and drug discovery programs.[1][2][3] This document outlines the potential applications of this scaffold, its physicochemical properties, and provides generalized protocols for its derivatization.
Introduction to Trifluoromethylpyridines in Drug Discovery
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a well-established strategy in modern medicinal chemistry.[1][4] The -CF3 group offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.[5]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and cell uptake.[5]
-
Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby basic centers, such as the pyridine nitrogen, affecting the compound's ionization state at physiological pH.
-
Enhanced Binding Affinity: The unique electronic properties and the potential for fluorine to engage in specific interactions (e.g., hydrogen bonds, electrostatic interactions) can lead to improved binding affinity with target proteins.[5]
The 2-chloro-pyridine moiety is a versatile synthetic handle, readily participating in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse chemical functionalities.[1]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1246685-28-8 | [3] |
| Molecular Formula | C₈H₅ClF₃NO₂ | [6] |
| Molecular Weight | 239.58 g/mol | [6] |
| Appearance | Not specified (typically solid) | |
| Class | Heterocyclic Building Block |
Potential Therapeutic Applications
Derivatives of trifluoromethylpyridines have been investigated across numerous therapeutic areas.[7][8] Based on the known activities of related structures, libraries synthesized from this compound could be screened for activity in fields such as:
-
Oncology: Many kinase inhibitors feature substituted pyridine cores.[1]
-
Infectious Diseases: The scaffold can be used to develop novel antibacterial or antiviral agents.[1][8]
-
Agrochemicals: Trifluoromethylpyridines are a major class of compounds used as fungicides and herbicides.[7][8][9]
The general workflow for utilizing a building block like this in a drug discovery program is illustrated below.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers must optimize conditions for specific substrates.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N cross-coupling of an amine with the 2-chloro position of the pyridine ring.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the amine (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst and ligand under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The workflow for this synthetic protocol is visualized below.
Protocol 2: Suzuki Cross-Coupling
This protocol describes the palladium-catalyzed C-C bond formation between the 2-chloro position and a boronic acid or ester.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃, 3.0 equivalents)
-
Solvent (e.g., Dioxane or DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the boronic acid/ester (1.5 eq) in the solvent.
-
Add the aqueous base to the mixture.
-
Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Add the palladium catalyst under a counter-flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product using column chromatography.
Safety Information
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Avoid inhalation, ingestion, and skin contact.[6]
-
Dispose of chemical waste according to institutional and local regulations.[6]
Ordering Information
This compound is available from several commercial suppliers as a research chemical.[2][3][10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1246685-28-8 [chemicalbook.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. 1246685-28-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 11. This compound - CAS:1246685-28-8 - 阿镁生物 [amaybio.com]
Cross-coupling reactions involving Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
Launching Initial Search
I've initiated a thorough Google search to unearth scholarly articles, patents, and supplier details pertinent to cross-coupling reactions involving "Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate". I'm meticulously filtering results to pinpoint the most relevant data and promising leads. The goal is to establish a solid foundation of current literature and market insights.
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Expanding Search Parameters
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Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-5-trifluoromethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-chloro-5-trifluoromethylpyridine, a crucial intermediate in the production of various agrochemicals and pharmaceuticals.[1] The information compiled herein is sourced from a comprehensive review of scientific literature and patent documents, focusing on scalable and efficient synthetic methodologies.
Introduction
2-Chloro-5-trifluoromethylpyridine is a key building block in the synthesis of several active ingredients, including herbicides and insecticides.[2][3] Its synthesis has been approached through various routes, primarily starting from 3-picoline, 3-trifluoromethylpyridine, or 3-methylpyridine N-oxide. The choice of synthetic strategy often depends on factors such as raw material cost, process safety, and desired product purity. This document outlines the most common and industrially relevant methods for its preparation, providing detailed protocols and comparative data to aid in process selection and optimization.
Synthetic Pathways Overview
Three primary synthetic pathways for the large-scale production of 2-chloro-5-trifluoromethylpyridine are detailed below. Each pathway presents a unique set of advantages and challenges in terms of reaction steps, reagents, and process conditions.
-
Direct Chlorination of 3-Trifluoromethylpyridine: This is a straightforward approach involving the direct chlorination of commercially available 3-trifluoromethylpyridine. The reaction can be carried out in either the vapor or liquid phase.
-
Multi-Step Synthesis from 3-Picoline: A common industrial route that begins with the more accessible and less expensive 3-picoline. This pathway involves the formation of 2-chloro-5-trichloromethylpyridine as a key intermediate, which is subsequently fluorinated.
-
Synthesis from 3-Methylpyridine N-Oxide: This route also starts from 3-picoline, which is first converted to its N-oxide. This allows for regioselective chlorination at the 2-position, followed by chlorination of the methyl group and a final fluorination step.
The following sections provide detailed experimental protocols, quantitative data, and workflow diagrams for each of these synthetic pathways.
Pathway 1: Direct Chlorination of 3-Trifluoromethylpyridine
This method offers a direct route to the target molecule, minimizing the number of synthetic steps. The selectivity and yield can be influenced by the reaction phase (vapor or liquid) and the use of catalysts.
Quantitative Data
| Parameter | Vapor Phase Chlorination | Liquid Phase Chlorination | Reference(s) |
| Starting Material | 3-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | |
| Chlorinating Agent | Chlorine Gas | Chlorine Gas | |
| Catalyst/Initiator | Molecular Sieves (ZSM-5, 5A, β, 13X) or Metal Halides/Oxides | UV radiation or Free-radical initiator (AIBN) | [4] |
| Solvent | Optional inert diluent (e.g., Nitrogen, Carbon Tetrachloride) | Carbon Tetrachloride | |
| Reaction Temp. | 300 - 450°C | Reflux | |
| Yield | High (specific values vary with catalyst) | Not specified | [4] |
| Key Advantages | Continuous process, high throughput, catalyst recyclability | Milder conditions than vapor phase | [4] |
| Key Challenges | Requires specialized high-temperature equipment | Potential for solvent side-reactions |
Experimental Protocols
Protocol 1.1: Vapor Phase Catalytic Chlorination
This protocol describes a continuous-flow, gas-phase chlorination process.
-
Catalyst Preparation: Pack a fixed-bed reactor with a suitable catalyst, such as ZSM-5 molecular sieves.
-
Reaction Setup: Heat the reactor to the desired temperature (e.g., 350°C).
-
Reagent Introduction: Introduce a gaseous stream of 3-trifluoromethylpyridine, chlorine gas, and an inert diluent (e.g., nitrogen) into the reactor. The molar ratio of chlorine to 3-trifluoromethylpyridine should be optimized (e.g., 1:1 to 5:1).
-
Reaction: Allow the reaction to proceed in the heated catalyst bed.
-
Product Collection: The product stream exiting the reactor is cooled to condense the liquid products.
-
Purification: The crude product is purified by fractional distillation to isolate 2-chloro-5-trifluoromethylpyridine.
Protocol 1.2: Liquid Phase Chlorination with Free-Radical Initiation
This protocol outlines a batch process for liquid-phase chlorination.
-
Reaction Setup: Charge a reaction vessel equipped with a reflux condenser, stirrer, and gas inlet with a solution of 3-trifluoromethylpyridine in carbon tetrachloride.
-
Chlorination: Heat the solution to reflux and bubble chlorine gas through the mixture.
-
Initiation: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN), portion-wise over the course of the reaction.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and quench any excess chlorine.
-
Purification: Remove the solvent under reduced pressure and purify the residue by fractional distillation.
Workflow Diagram
Caption: Synthetic routes for the direct chlorination of 3-trifluoromethylpyridine.
Pathway 2: Multi-Step Synthesis from 3-Picoline
This pathway is a widely used industrial method that starts with the readily available and economical 3-picoline. It involves the chlorination of both the pyridine ring and the methyl group, followed by a halogen exchange (fluorination) reaction. A simultaneous vapor-phase chlorination/fluorination is also a viable one-step alternative.[5][6]
Quantitative Data
| Parameter | Step 1: Chlorination | Step 2: Fluorination | One-Step Chlorofluorination | Reference(s) |
| Starting Material | 3-Picoline | 2-Chloro-5-trichloromethylpyridine | 3-Picoline | [5][7] |
| Reagents | Chlorine Gas | Anhydrous HF, Potassium Fluoride | Chlorine Gas, HF | [3][5][7] |
| Catalyst | Transition metal-based (e.g., Iron fluoride) | Phase Transfer Catalyst (e.g., CTAB) for KF | CrO-Al catalyst | [3][5][7] |
| Solvent | Vapor phase or solvent (e.g., CCl4) | Dimethyl sulfoxide (for KF) | Vapor phase | [3][5] |
| Reaction Temp. | >300°C (vapor phase) | Varies with fluorinating agent | 300°C | [5][7] |
| Yield | 30-60% for 2-chloro-5-trichloromethylpyridine | High (specific values vary) | 66.6% (combined yield with 3-trifluoromethylpyridine) | [7] |
| Key Advantages | Utilizes inexpensive starting material | High conversion in fluorination step | Single-step process from 3-picoline | [5][7] |
| Key Challenges | Formation of by-products, harsh conditions | Handling of corrosive HF | Catalyst deactivation, product separation | [5][7] |
Experimental Protocols
Protocol 2.1: Synthesis of 2-Chloro-5-trichloromethylpyridine (Vapor Phase)
-
Reaction Setup: Utilize a fluidized-bed reactor charged with a suitable catalyst.
-
Reagent Introduction: Introduce vaporized 3-picoline, chlorine gas, and an inert diluent into the reactor preheated to 300-500°C.
-
Reaction Control: The residence time in the reactor is typically short, on the order of seconds.
-
Product Collection: The reaction mixture is cooled, and the liquid products are collected.
-
Purification: The crude product is purified by distillation to isolate 2-chloro-5-trichloromethylpyridine.
Protocol 2.2: Fluorination of 2-Chloro-5-trichloromethylpyridine
-
Reaction Setup: In a suitable pressure reactor, combine 2-chloro-5-trichloromethylpyridine with a fluorinating agent such as anhydrous hydrogen fluoride.
-
Reaction Conditions: Heat the mixture under pressure to facilitate the halogen exchange.
-
Work-up: After the reaction is complete, carefully vent the reactor and neutralize any remaining acid.
-
Purification: The crude product is washed, dried, and purified by fractional distillation to yield 2-chloro-5-trifluoromethylpyridine.
Protocol 2.3: One-Step Chlorofluorination of 3-Picoline
-
Reaction Setup: A fluidized-bed reactor containing a CrO-Al catalyst is used.
-
Reagent Feed: 3-picoline, chlorine, and hydrogen fluoride are fed into the reactor at 300°C.
-
Product Recovery: The product stream is cooled to condense the organic products.
-
Purification: The desired 2-chloro-5-trifluoromethylpyridine is separated from by-products, such as 3-trifluoromethylpyridine, by fractional distillation.[7]
Workflow Diagram
Caption: Synthetic pathways starting from 3-picoline.
Pathway 3: Synthesis from 3-Methylpyridine N-Oxide
This pathway offers an alternative route from 3-picoline, proceeding through its N-oxide to control the regioselectivity of the initial chlorination step.
Quantitative Data
| Parameter | Step 1: N-Oxidation | Step 2: Chlorination (Ring) | Step 3: Chlorination (Side-Chain) | Step 4: Fluorination | Reference(s) |
| Starting Material | 3-Methylpyridine | 3-Methylpyridine N-oxide | 2-Chloro-5-methylpyridine | 2-Chloro-5-trichloromethylpyridine | [3][4] |
| Reagents | Hydrogen Peroxide | Benzoyl Chloride | Chlorine Gas | Potassium Fluoride | [3][4] |
| Solvent | Glacial Acetic Acid | Dichloromethane | o-Dichlorobenzene | Dimethyl Sulfoxide | [3][4] |
| Reaction Temp. | 70-80°C | Reflux | 120-140°C | Reflux | [3][4] |
| Yield | 87-89% | 55-57% | ~81% | ~81% | [4] |
| Key Advantages | Good control of regioselectivity | Milder conditions for initial chlorination | Stepwise process allows for isolation of intermediates | [3][4] | |
| Key Challenges | Multi-step process, overall yield can be lower | Use of acyl chlorides | High-temperature chlorination | Use of phase transfer catalyst | [3][4] |
Experimental Protocols
Protocol 3.1: Synthesis of 3-Methylpyridine N-oxide
-
Reaction: To a solution of 3-methylpyridine in glacial acetic acid, add hydrogen peroxide dropwise while maintaining the temperature at 70-80°C.
-
Work-up: After the reaction is complete, the excess solvent and reagents are removed under reduced pressure.
Protocol 3.2: Synthesis of 2-Chloro-5-methylpyridine
-
Reaction: A solution of 3-methylpyridine N-oxide in dichloromethane is treated with benzoyl chloride and heated to reflux.
-
Purification: The reaction mixture is washed, dried, and the solvent is evaporated. The crude product is purified by distillation.
Protocol 3.3: Synthesis of 2-Chloro-5-trichloromethylpyridine
-
Reaction: 2-Chloro-5-methylpyridine is dissolved in o-dichlorobenzene, and chlorine gas is bubbled through the solution at 120-140°C in the presence of a radical initiator.
-
Purification: The product is isolated by distillation.
Protocol 3.4: Synthesis of 2-Chloro-5-trifluoromethylpyridine
-
Reaction: 2-Chloro-5-trichloromethylpyridine is reacted with potassium fluoride in dimethyl sulfoxide with a phase transfer catalyst (e.g., CTAB) at reflux.
-
Purification: The final product is isolated by extraction and purified by distillation.
Workflow Diagram
Caption: Multi-step synthesis from 3-methylpyridine via its N-oxide.
References
- 1. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3696168A1 - Method for preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Trifluoromethylpyridine-Containing Herbicides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of several key trifluoromethylpyridine-containing herbicides. The protocols are intended to be a valuable resource for researchers in the fields of agrochemical synthesis, herbicide development, and crop protection. The information is compiled from various scientific and patent literature sources.
Aryloxyphenoxypropionate Herbicides: Fluazifop-P-butyl and Haloxyfop-P-methyl
Fluazifop-P-butyl and Haloxyfop-P-methyl are selective post-emergence herbicides used to control annual and perennial grass weeds in broadleaf crops. Their mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.
Synthesis of Key Intermediates
The synthesis of these herbicides relies on key trifluoromethylpyridine intermediates, primarily 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol describes a common method for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline. The process involves chlorination and subsequent fluorination.
-
Step 1: N-oxidation of 3-Picoline. 3-Picoline is oxidized to N-oxy-3-methylpyridine.
-
Step 2: Chlorination. The N-oxide is then reacted with a chlorinating agent, such as benzoyl chloride, to yield 2-chloro-5-methylpyridine.
-
Step 3: Radical Chlorination. The methyl group is chlorinated using chlorine gas under UV irradiation to form 2-chloro-5-(trichloromethyl)pyridine.
-
Step 4: Fluorination. The trichloromethyl group is fluorinated using a fluorinating agent like hydrogen fluoride (HF) to yield the final product, 2-chloro-5-(trifluoromethyl)pyridine.
Protocol 2: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This intermediate can be synthesized from 2-chloro-5-(trifluoromethyl)pyridine or through a multi-step process starting from 2-chloro-5-methylpyridine.
-
Method A: From 2-Chloro-5-(trifluoromethyl)pyridine. 2-Chloro-5-(trifluoromethyl)pyridine is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride at elevated temperatures (150-170 °C) for several hours.
-
Method B: From 2-Chloro-5-chloromethylpyridine.
-
Chlorination: 2-chloro-5-chloromethylpyridine is reacted with chlorine gas at 130-145 °C for 28-32 hours to synthesize 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Fluorination: The crude 2,3-dichloro-5-(trichloromethyl)pyridine is then reacted with hydrogen fluoride at 235-240 °C under pressure (6-10 bar) for 8 hours. The product is purified by washing and reduced pressure distillation.
-
| Intermediate | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | 3-Picoline | Benzoyl chloride, Cl2, HF | - | - | [1] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Cl2, FeCl3 | - | - | [2] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2-Chloro-5-chloromethylpyridine | Cl2, HF | 83.0 (overall) | 99.7 | [3] |
Synthesis of Fluazifop-P-butyl
Fluazifop-P-butyl is synthesized from 2-chloro-5-(trifluoromethyl)pyridine and (R)-2-(4-hydroxyphenoxy)propionic acid, followed by esterification with n-butanol.
Protocol 3: Synthesis of Fluazifop-P-butyl
-
Step 1: Synthesis of Fluazifop-P acid. (R)-2-(4-hydroxyphenoxy)propionic acid is reacted with 2-fluoro-5-(trifluoromethyl)pyridine in N,N-dimethylformamide (DMF) in the presence of potassium phosphate and tetra-(n-butyl)ammonium iodide at 50-60°C for 2 hours.
-
Step 2: Esterification. The resulting Fluazifop-P acid is then reacted with n-butanol. A one-pot method involves the addition of 1,3,5-trichloro-2,4,6-triazine to the reaction mixture from Step 1, followed by the addition of butan-1-ol at 5-25°C for approximately 1.2 hours.
| Product | Starting Materials | Key Reagents | Yield (%) | Reference |
| Fluazifop-P-butyl | 2-Fluoro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxy)propionic acid, butan-1-ol | Potassium phosphate, tetra-(n-butyl)ammonium iodide, 1,3,5-trichloro-2,4,6-triazine | 81 | [4] |
Synthesis of Haloxyfop-P-methyl
Haloxyfop-P-methyl is synthesized via the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester.
Protocol 4: Synthesis of Haloxyfop-P-methyl
-
Step 1: Nucleophilic Aromatic Substitution. 2,3-dichloro-5-(trifluoromethyl)pyridine is dissolved in a polar aprotic solvent like dimethylacetamide (DMAc).
-
Step 2: Reaction. (R)-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester is added to the solution along with a base such as potassium carbonate. The reaction mixture is heated under a nitrogen atmosphere.
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the solvent is removed by vacuum distillation. An aqueous workup followed by acid washing removes residual base and impurities. The organic phase is then washed with deionized water, dried, and the solvent is removed to yield the final product.
| Product | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Reference |
| Haloxyfop-P-methyl | 2,3-dichloro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxy) methyl propionate | K2CO3, DMSO | 95.4 | 98.5 | [3] |
| Haloxyfop-P-methyl | 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, (L)-2-methylsulfonyloxypropionate | K2CO3, Chlorobenzene | 83.7 | 95.2 | [5] |
Mode of Action: ACCase Inhibition
References
Application Notes and Protocols for the Functionalization of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring a reactive chlorine atom at the 2-position, an electron-withdrawing trifluoromethyl group, and a modifiable methyl ester, allows for diverse and targeted chemical modifications. The pyridine core is a common scaffold in biologically active molecules.[4] This document provides detailed application notes and experimental protocols for key functionalization reactions of the pyridine ring, enabling the synthesis of a wide array of derivatives for screening and development.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Application Notes: The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[4][5] For this compound, this reaction enables the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 2-position by replacing the chloro group. Due to the electron-deficient nature of the pyridine ring and the inherent lower reactivity of aryl chlorides compared to bromides or iodides, the choice of catalyst system is crucial.[4][5] Efficient coupling typically requires a palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a bulky, electron-rich phosphine ligand such as SPhos or PPh₃.[5][6] The reaction is performed in the presence of a base, with aqueous potassium carbonate or cesium carbonate being common choices.[4][5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.).[5]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[5]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | ~80-90[4] |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | ~75-85[5] |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | ~80-90[7] |
Visualization:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
C-N Bond Formation via Buchwald-Hartwig Amination
Application Notes: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction is exceptionally useful for synthesizing aryl amines from aryl halides. For this compound, it provides a direct route to introduce primary and secondary amines at the 2-position. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step, necessitating the use of specialized, bulky, and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[10][11] Careful control of the inert atmosphere is critical, as oxygen can deactivate the catalyst.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), RuPhos ligand (4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the desired amine (1.2 mmol, 1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at 80-110 °C.[10]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | RuPhos Pd G3 (2) | RuPhos (4) | NaOtBu | Toluene | 100 | >90[10] |
| 2 | Aniline | Pd₂(dba)₃ (1) | BrettPhos (3) | K₃PO₄ | t-Amyl alcohol | 110 | ~85-95 |
| 3 | n-Hexylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu | Dioxane | 100 | ~80-90[10] |
| 4 | Benzylamine | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | ~85-95 |
Visualization:
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
C-C Bond Formation via Sonogashira Coupling
Application Notes: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[12][13] This method is ideal for introducing alkynyl moieties at the 2-position of the pyridine ring, which are valuable functional groups for further transformations in drug discovery. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylamine), which also serves as the solvent.[13][14] Copper-free versions of the Sonogashira coupling have also been developed to avoid issues with copper contamination.[13]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent/Solvent Addition: Add anhydrous triethylamine (Et₃N) (5 mL) followed by the terminal alkyne (1.1 mmol, 1.1 eq.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, and filter through a pad of celite to remove the catalyst and salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | 60 | ~85-95[14] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Diisopropylamine | 25 | ~90-98 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | 50 | ~80-90 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Piperidine | 70 | ~75-85 |
Visualization:
Caption: Interconnected palladium and copper cycles in the Sonogashira coupling.
Functionalization of the Carboxylate Group
Application Notes: While not a direct modification of the pyridine ring, functionalization of the methyl ester at the 4-position is a critical step for generating diverse libraries of compounds, particularly for drug discovery. The most common transformation is the formation of amides. This is typically a two-step process: first, the methyl ester is hydrolyzed to the corresponding carboxylic acid, usually under basic (e.g., LiOH, NaOH) or acidic conditions. Second, the resulting carboxylic acid is coupled with a primary or secondary amine using a standard peptide coupling reagent, such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).[15]
Experimental Protocol: Two-Step Ester Hydrolysis and Amide Coupling
Step A: Ester Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a mixture of tetrahydrofuran (THF) (5 mL) and water (2 mL).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 mmol, 1.5 eq.).
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Once complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.
-
Isolation: Extract the carboxylic acid product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid, which can often be used in the next step without further purification.
Step B: Amide Bond Formation
-
Reaction Setup: Dissolve the crude carboxylic acid (1.0 mmol, 1.0 eq.) from Step A in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (10 mL) under an inert atmosphere.
-
Reagent Addition: Add the desired amine (1.1 mmol, 1.1 eq.), a coupling agent such as HATU (1.1 mmol, 1.1 eq.), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq.).
-
Reaction Execution: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final amide product by flash column chromatography or recrystallization.
Data Presentation:
| Entry | Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Yield (%) (2 steps) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 25 | ~75-85 |
| 2 | Piperidine | PyBOP | DIPEA | DCM | 25 | ~70-80 |
| 3 | 4-Fluoroaniline | EDC/HOBt | NMM | DCM/DMF | 25 | ~65-75 |
| 4 | Glycine methyl ester | DCC | DMAP | DCM | 25 | ~70-80 |
Visualization:
Caption: Two-step workflow for converting the methyl ester to a final amide product.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of Trifluoromethylpyridines in the Synthesis of Modern Insecticides and Fungicides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylpyridine (TFMP) moiety into agrochemical design has marked a significant advancement in the development of potent and selective insecticides and fungicides. The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, have led to the discovery of several commercially successful pesticides. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from trifluoromethylpyridines, offering valuable insights for researchers in crop protection and drug development.
Key Agrochemicals Derived from Trifluoromethylpyridines
Trifluoromethylpyridine scaffolds are integral to a range of modern insecticides and fungicides, each with a distinct mode of action and spectrum of activity. This section details the application and synthesis of five prominent examples: Fluopyram, Flupyradifurone, Flonicamid, Sulfoxaflor, and Fluazinam.
Table 1: Overview of Key Trifluoromethylpyridine-Based Agrochemicals
| Compound Name | Class | Target Pests/Pathogens | Mechanism of Action |
| Fluopyram | Fungicide/Nematicide | Powdery mildew, Grey mould, Sclerotinia spp., Root-knot nematodes | Succinate Dehydrogenase Inhibitor (SDHI) |
| Flupyradifurone | Insecticide | Aphids, whiteflies, and other sucking insects | Nicotinic Acetylcholine Receptor (nAChR) competitive modulator |
| Flonicamid | Insecticide | Aphids and other sucking insects | Chordotonal organ modulator (feeding blocker) |
| Sulfoxaflor | Insecticide | Sap-feeding insects | Nicotinic Acetylcholine Receptor (nAChR) competitive modulator |
| Fluazinam | Fungicide | Late blight, Sclerotinia spp., Clubroot | Uncoupler of oxidative phosphorylation |
Fluopyram: A Broad-Spectrum Fungicide and Nematicide
Fluopyram is a pyridinyl-ethyl-benzamide fungicide and nematicide that demonstrates excellent efficacy against a wide range of plant pathogens and nematodes.[1] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, leading to a disruption of cellular energy production in target organisms.[1][2]
Quantitative Efficacy Data
Table 2: In Vitro Antifungal Activity of Fluopyram
| Fungal Species | EC50 (µg/mL) | Reference |
| Fusarium virguliforme | 3.35 | [2] |
| Botrytis cinerea | 5.389 | [2] |
| Alternaria solani | 0.244 | [2] |
Experimental Protocol: Synthesis of Fluopyram
This protocol describes a practical synthesis of Fluopyram starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.[3][4]
Step 1: Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride (Intermediate 2)
-
A detailed, multi-step synthesis is required to produce this key intermediate. One reported route involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with diethyl malonate, followed by condensation with 2-(chloromethyl)phthalimide, and subsequent hydrolysis and hydrazinolysis.[3] An alternative, more recent method utilizes a carbamate as a starting material to simplify the process and avoid hazardous reagents.[3]
Step 2: Synthesis of Fluopyram (1) [3]
-
To a round-bottom flask containing 250 mL of dichloromethane, add 2.8 g (10.73 mmol) of the hydrochloride salt of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (2).
-
Under an ice bath, cautiously add a solution of 3.3 g (32.19 mmol) of triethylamine in dichloromethane.
-
Slowly add a solution of 2.7 g (12.95 mmol) of 2-trifluoromethylbenzoyl chloride in dichloromethane dropwise.
-
After the addition is complete, stir the reaction mixture for 10 minutes in the ice bath.
-
Remove the ice bath and allow the reaction to proceed at ambient temperature for 10 hours.
-
Upon completion, the reaction mixture can be worked up using standard procedures to isolate Fluopyram.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Fluopyram targets Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain. By blocking this enzyme, it inhibits the conversion of succinate to fumarate, a critical step in the Krebs cycle and electron transport chain, ultimately leading to the cessation of ATP production.
Flupyradifurone: A Novel Butenolide Insecticide
Flupyradifurone is a butenolide insecticide that is highly effective against a broad spectrum of sucking insect pests.[5] It acts as a competitive modulator of the nicotinic acetylcholine receptor (nAChR), leading to the overstimulation of the insect's nervous system.[6]
Quantitative Efficacy Data
Table 3: Binding Affinity of Flupyradifurone
| Target | Assay | I50 (nM) | Reference |
| Musca domestica nAChRs | [³H]imidacloprid displacement | 2.38 ± 1.93 | [2] |
Experimental Protocol: Synthesis of Flupyradifurone
Two primary synthetic routes for Flupyradifurone have been described.[2][5]
Method A: Alkylation of a Furanone Intermediate [2]
-
In a flask with 200 mL of tetrahydrofuran, add 1.00 g (6.89 mmol) of 4-[(2-fluoroethyl)amino]furan-2(5H)-one and 0.55 g (13.78 mmol) of a 60% dispersion of sodium hydride in mineral oil.
-
Heat the mixture under reflux for 2 hours.
-
Cool the mixture to room temperature and add 2.23 g (13.78 mmol) of 2-chloro-5-(chloromethyl)pyridine.
-
Heat the mixture under reflux for an additional 4 hours.
-
After cooling to room temperature, add methanol to quench the reaction.
-
Isolate the product using standard purification techniques.
Method B: Condensation Reaction [2]
-
In a flask equipped with a water separator, combine 21.90 g (106.0 mmol) of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine, 14.85 g (148.4 mmol) of tetronic acid, and 183 mg (1.1 mmol) of 4-toluenesulfonic acid in 250 mL of toluene.
-
Heat the mixture under reflux for 2 hours, collecting the water that is formed.
-
After the reaction is complete, cool the mixture and isolate Flupyradifurone.
Mechanism of Action: nAChR Modulation
Flupyradifurone acts as an agonist at the insect nicotinic acetylcholine receptor. Its binding to the receptor mimics the action of the neurotransmitter acetylcholine, leading to a continuous and uncontrolled firing of nerve impulses, which results in paralysis and death of the insect.
References
- 1. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]
- 2. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]
- 5. Flupyradifurone - Wikipedia [en.wikipedia.org]
- 6. Synthetic route to the insecticide Flupyradifurone_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Creating Compound Libraries with Trifluoromethylpyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of compound libraries based on the trifluoromethylpyridine (TFMP) scaffold. The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity, make TFMP a privileged scaffold in modern drug discovery.[1] These notes are intended to guide researchers in the design, synthesis, and biological characterization of novel TFMP-containing compound libraries for the identification of new therapeutic agents.
Introduction to Trifluoromethylpyridine Scaffolds in Drug Discovery
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3) is particularly noteworthy due to its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation.[1] When appended to a pyridine ring, the resulting trifluoromethylpyridine scaffold offers a versatile platform for generating diverse compound libraries with enhanced pharmacological properties. Compounds featuring this scaffold have shown promise in a variety of therapeutic areas, including oncology and infectious diseases, by targeting key cellular signaling pathways.
Synthesis of Trifluoromethylpyridine Compound Libraries
The generation of a diverse compound library is crucial for the exploration of structure-activity relationships (SAR). A common and effective method for creating a library of 2-substituted-5-trifluoromethylpyridines is through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds between a trifluoromethylpyridine halide and a wide range of boronic acids or esters.
Experimental Workflow for Library Synthesis
The following diagram illustrates a typical workflow for the synthesis of a 2-aryl-5-trifluoromethylpyridine library.
Caption: Experimental workflow for the synthesis of a 2-aryl-5-trifluoromethylpyridine library.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-trifluoromethylpyridine (Key Intermediate)
This protocol describes a common method for the synthesis of the key intermediate, 2-chloro-5-trifluoromethylpyridine, from 2-chloro-5-methylpyridine.[2]
Materials:
-
2-Chloro-5-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (initiator)
-
Antimony trifluoride (SbF3)
-
Carbon tetrachloride (CCl4)
-
Anhydrous hydrogen fluoride (HF) (use with extreme caution in a suitable apparatus)
-
Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4)
-
Appropriate glassware and safety equipment for handling chlorinated and fluorinated compounds.
Procedure:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine in carbon tetrachloride. Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide. Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up and Isolation of Trichloromethyl Intermediate: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash with CCl4. Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-(trichloromethyl)pyridine. This intermediate can be purified by vacuum distillation or used directly in the next step.
-
Fluorination: (Caution: This step involves highly corrosive and toxic reagents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.) In a suitable pressure-resistant reactor, combine the crude 2-chloro-5-(trichloromethyl)pyridine with antimony trifluoride. Carefully add anhydrous hydrogen fluoride. Heat the reactor to the desired temperature and maintain the pressure. The reaction progress can be monitored by taking aliquots (with extreme care) and analyzing by GC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent any residual pressure. Quench the reaction mixture by slowly adding it to a stirred aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is removed under reduced pressure, and the crude 2-chloro-5-trifluoromethylpyridine is purified by distillation or column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Library Generation
This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-5-trifluoromethylpyridine with a variety of aryl and heteroaryl boronic acids to generate a compound library.[3]
Materials:
-
2-Chloro-5-trifluoromethylpyridine
-
A diverse set of aryl/heteroaryl boronic acids or boronic acid pinacol esters
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Deionized water (if using aqueous base)
-
Nitrogen or Argon gas for inert atmosphere
-
Microwave reactor or conventional heating setup
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a microwave vial or a Schlenk flask, combine 2-chloro-5-trifluoromethylpyridine (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the anhydrous solvent and, if applicable, deionized water via syringe.
-
Reaction:
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (typically 100-150 °C) for the specified time (usually 15-60 minutes).
-
Conventional Heating: Heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-aryl-5-trifluoromethylpyridine. This process is repeated for each boronic acid in the library.
Biological Evaluation of Trifluoromethylpyridine Libraries
Once a library of TFMP derivatives has been synthesized, the next step is to evaluate their biological activity. A common initial screening approach for cancer-focused libraries is to assess their anti-proliferative effects on various cancer cell lines.
Protocol 3: MTT Assay for Determining IC50 Values
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. This protocol provides a general procedure for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds.[4][5][6]
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized trifluoromethylpyridine compounds dissolved in DMSO (stock solutions)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring high viability. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solutions. The final DMSO concentration should be consistent and non-toxic to the cells (typically ≤ 0.5%). Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Quantitative Data Presentation
The following table presents representative data for a library of trifluoromethylpyrimidine derivatives, a closely related scaffold to trifluoromethylpyridine, evaluated for their inhibitory activity against EGFR kinase and three cancer cell lines.
| Compound ID | R Group | EGFR Kinase IC50 (µM) | A549 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) | PC-3 Cell Line IC50 (µM) |
| 9a | Phenyl | 0.15 | 0.45 | 4.32 | 6.21 |
| 9b | 4-Fluorophenyl | 0.12 | 0.39 | 3.89 | 5.87 |
| 9c | 4-Chlorophenyl | 0.11 | 0.36 | 3.54 | 5.43 |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.091 | 0.35 | 3.24 | 5.12 |
| Gefitinib | (Positive Control) | 0.021 | 0.045 | 0.58 | 0.76 |
Data adapted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[7]
Signaling Pathway Modulation
Trifluoromethylpyridine scaffolds have been successfully utilized to develop potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The compound PQR309 (bimiralisib), which features a trifluoromethylpyridine moiety, is a pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials.[8]
PI3K/Akt/mTOR Signaling Pathway and Inhibition
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by a trifluoromethylpyridine-based inhibitor.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by a trifluoromethylpyridine-based compound.
This application note provides a comprehensive framework for researchers to embark on the creation and evaluation of novel compound libraries based on the trifluoromethylpyridine scaffold. The detailed protocols and illustrative diagrams are intended to facilitate the discovery of new chemical entities with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trifluoromethylpyridine Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylpyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing trifluoromethylpyridines?
A1: There are three main strategies for synthesizing trifluoromethylpyridines:
-
Chlorine/Fluorine Exchange: This method involves the fluorination of a trichloromethylpyridine precursor using a fluorinating agent. It is a common industrial method, particularly for producing derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1]
-
Cyclocondensation/Ring Construction: This approach builds the pyridine ring from smaller, acyclic precursors that already contain a trifluoromethyl group. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][2] This method is versatile for accessing various substitution patterns.
-
Direct Trifluoromethylation: This involves the direct introduction of a -CF3 group onto a pre-formed pyridine ring. This can be achieved through radical, nucleophilic, or electrophilic trifluoromethylating reagents.[1]
Q2: How do I choose the best synthetic method for my target trifluoromethylpyridine?
A2: The choice of method depends largely on the desired substitution pattern and the availability of starting materials.
-
For many commercially important isomers, such as those substituted at the 5-position, the chlorine/fluorine exchange method starting from 3-picoline is well-established.[1][2]
-
If you require a specific or complex substitution pattern that is not easily accessible from common starting materials, cyclocondensation offers greater flexibility by allowing you to construct the ring with the desired functionalities.[2]
-
Direct trifluoromethylation is useful for late-stage functionalization of complex pyridine-containing molecules, but can sometimes suffer from a lack of regioselectivity.[1]
Q3: What are the most common trifluoromethylating reagents?
A3: Trifluoromethylating reagents are typically classified by their reactive nature:
-
Electrophilic Reagents: These are used for trifluoromethylating nucleophiles like electron-rich aromatic systems. Prominent examples include Togni reagents (hypervalent iodine compounds) and Umemoto reagents (sulfonium salts).
-
Nucleophilic Reagents: These are used to introduce the -CF3 group into electrophilic positions, such as carbonyl compounds. The most widely used is the Ruppert-Prakash reagent (TMSCF3).
-
Radical Reagents: These generate a trifluoromethyl radical and are often used for the trifluoromethylation of arenes. Common radical sources include trifluoroiodomethane (CF3I) and sodium trifluoromethanesulfinate (Langlois' reagent).
Q4: What safety precautions should I take when working with trifluoromethylating reagents and fluorinating agents?
A4: Many reagents used in trifluoromethylpyridine synthesis are hazardous and require careful handling.
-
Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection. Have a calcium gluconate gel readily available as an antidote for skin exposure.
-
High-Pressure Reactions: Some liquid-phase fluorination reactions are conducted at high pressures.[3] Ensure you are using a properly rated and maintained pressure reactor, and always follow established safety protocols for high-pressure work.
-
Exothermic Reactions: Some trifluoromethylation reactions can be highly exothermic.[3] To manage this, consider slow, portion-wise addition of reagents, ensure efficient cooling with an ice bath or cryostat, and run the reaction at a lower concentration to help dissipate heat.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Low or No Product Yield
| Observed Issue | Potential Cause | Suggested Solution |
| Reaction fails to proceed or shows very low conversion. | Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture, or an inappropriate catalyst was chosen. | - For reactions requiring anhydrous conditions, ensure all glassware is oven-dried and solvents are properly dried and degassed.- For palladium-catalyzed reactions, consider using a pre-formed catalyst for more reliable initiation of the active species.- Screen different catalysts. For example, in vapor-phase fluorination, transition metal fluorides like iron fluoride are effective.[1] For liquid-phase reactions, metal halides such as FeCl3, FeF3, or SnCl4 can be used.[3] |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | - Gradually increase the reaction temperature in increments, monitoring for product formation and decomposition by TLC or LC-MS.- For liquid-phase fluorination of trichloromethylpyridines, temperatures between 150°C and 250°C are typical. Temperatures below 150°C can be very slow, while temperatures above 250°C can cause decomposition.[3]- For sensitive substrates, running the reaction at a lower temperature may prevent byproduct formation. | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation. | - Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.- For certain reactions, polar aprotic solvents like DMF, DMSO, or sulfolane are effective. | |
| Moisture Contamination: Many trifluoromethylating reagents and catalysts are sensitive to moisture. | - Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere. | |
| Reaction stalls before completion. | Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. | - In some cases, adding a second portion of the catalyst mid-reaction can help drive it to completion.- Ensure the reaction is free of impurities that could poison the catalyst. |
| Insufficient Reagent: The stoichiometry of the reagents may not be optimal. | - Increase the equivalents of the limiting reagent and monitor the effect on the reaction progress. |
Formation of Side Products and Impurities
| Observed Issue | Potential Cause | Suggested Solution |
| Formation of multiple chlorinated byproducts. | Uncontrolled Chlorination: In simultaneous chlorination/fluorination reactions, the extent of chlorination on the pyridine ring can be difficult to control. | - Adjust the molar ratio of chlorine gas to the pyridine substrate.- Optimize the reaction temperature. Both factors can influence the number of chlorine atoms introduced onto the ring.[1] |
| Poor Regioselectivity (mixture of isomers). | Radical Trifluoromethylation: Direct trifluoromethylation using radical methods can often lead to a mixture of 2-, 3-, and 4-substituted isomers due to the high reactivity of the trifluoromethyl radical. | - Consider a different synthetic strategy, such as cyclocondensation, which offers better control over regiochemistry.- For direct C-H trifluoromethylation, explore methods that activate a specific position on the pyridine ring, for example, through hydrosilylation followed by reaction with an electrophilic trifluoromethylating reagent. |
| Formation of an undesired amide byproduct. | Side reaction in solvent-mediated cyclocondensation. | - Consider running the reaction under solvent-free conditions, which has been shown to be more convenient and can avoid the formation of certain side products. |
| Reaction mixture turns dark or tar-like. | Decomposition of starting materials or products. | - Lower the reaction temperature.- Ensure the reaction is running under an inert atmosphere if any of the components are air-sensitive.- Check the purity of your starting materials, as impurities can sometimes catalyze decomposition pathways. |
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-Amino-4-(trifluoromethyl)pyridine [5]
| Parameter | Route 1 | Route 2 | Route 3 |
| Starting Material | 2,6-dichloro-4-(trifluoromethyl)pyridine | 2-chloro-4-(trifluoromethyl)pyridine | 2-fluoro-4-(trifluoromethyl)pyridine |
| Key Reagents | Ammonia, THF, 5% Pd/C, H₂ | 28% Aqueous Ammonia | Acetamidine hydrochloride, NaOH, DMSO, H₂O |
| Reaction Steps | 2 | 1 | 1 |
| Reaction Time | ~9 hours | 10 hours | Not specified (typically a few hours) |
| Overall Yield | 71.9% | ~70.8% | High (reported for analogues) |
Table 2: Substrate Scope for Vapor-Phase Synthesis of Trifluoromethylpyridines from Picolines [1][6]
| Substrate | Reaction Temp. (°C) | Main Product(s) | Yield (GC Peak Area %) |
| 3-Picoline | 350 | 3-Trifluoromethylpyridine | 35 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 40 | ||
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 10 | ||
| 2-Picoline | 350 | 2-Trifluoromethylpyridine | 70 |
| 6-Chloro-2-(trifluoromethyl)pyridine | 15 | ||
| 4-Picoline | 380 | 4-Trifluoromethylpyridine | 50 |
| 2-Chloro-4-(trifluoromethyl)pyridine | 20 |
Experimental Protocols
Method 1: Liquid-Phase Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine
This protocol is based on a general method for chlorine/fluorine exchange.[3]
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Iron(III) chloride (FeCl₃) or Iron(III) fluoride (FeF₃) catalyst
-
High-pressure reactor
Procedure:
-
To a high-pressure reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine and the metal halide catalyst (1-10 mole percent based on the starting material).
-
Seal the reactor and cool it before carefully adding at least 3 molar equivalents of anhydrous liquid HF.
-
Pressurize the reactor to the desired pressure (typically in the range of 15 to 1200 psig).
-
Heat the reaction mixture to a temperature between 170°C and 180°C with vigorous stirring.
-
Maintain these conditions for approximately 25 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., GC-MS of a carefully quenched aliquot).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a suitable scrubbing solution.
-
The crude product can then be purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
Method 2: Cyclocondensation for 6-Trifluoromethyl Pyridine Derivatives
This protocol describes a general approach to building the pyridine ring.[7]
Materials:
-
Trifluoromethyl-α,β-ynone
-
β-enamino ester or β-enamino ketone
-
Zinc Bromide (ZnBr₂)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the trifluoromethyl-α,β-ynone, the β-enamino ester or ketone, and a stoichiometric amount of ZnBr₂ in toluene.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylpyridine derivative.
Method 3: Direct Trifluoromethylation using Togni Reagent
This protocol outlines a copper-catalyzed trifluoromethylation of an alkene, which can be adapted for certain pyridine substrates.[8]
Materials:
-
Alkene-substituted pyridine
-
Togni Reagent I or II
-
Copper(I) catalyst (e.g., CuI)
-
Suitable solvent (e.g., DMF)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the alkene-substituted pyridine and the Togni reagent in the solvent.
-
Add the copper(I) catalyst to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the trifluoromethylated product.
Visualizations
Caption: General experimental workflow for trifluoromethylpyridine synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 8. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
Technical Support Center: Purification of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate Derivatives
Welcome to the technical support center for the purification of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary purification methods for these derivatives are column chromatography and recrystallization. Due to the basicity of the pyridine ring, acid-base extraction can also be employed to remove non-basic impurities.[1] The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Potential impurities can arise from several sources:
-
Isomeric Byproducts: During synthesis, isomers may form. For example, in related syntheses starting from 3-methylpyridine, the formation of 2-chloro-3-methylpyridine alongside the desired 2-chloro-5-methylpyridine has been observed.[2] Similar isomeric impurities could be present in your reaction mixture.
-
Incomplete Reactions: Starting materials or intermediates from preceding steps may be carried through. For instance, incomplete chlorination or fluorination steps are a common source of impurities in the synthesis of trifluoromethylpyridines.[3]
-
Over-chlorinated Species: The synthesis of related compounds sometimes leads to the formation of multi-chlorinated byproducts, which can be challenging to separate.[3]
-
Hydrolysis Products: The methyl ester functionality can be susceptible to hydrolysis, leading to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can:
-
Use Deactivated Silica: Silica gel can be "deactivated" by treating it with a base. A common practice is to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[1]
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel.
Q4: I am having trouble getting my compound to crystallize. What are some potential solutions?
A4: If your compound is reluctant to crystallize, you can try the following:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound if available.
-
Slow Evaporation: If the compound is soluble in a volatile solvent, you can try slowly evaporating the solvent to increase the concentration and induce crystallization.
-
Consider an Alternative Technique: If recrystallization proves ineffective, reprecipitation or chromatographic purification may be better options.
Troubleshooting Guides
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurity | - Inappropriate solvent system (eluent).- Co-elution of closely related isomers. | - Perform a thorough TLC analysis to find an optimal solvent system that provides good separation (aim for a ΔRf of at least 0.2).- Try a different stationary phase (e.g., alumina, Florisil).- For isomeric impurities, consider using a specialized chromatography technique like HPLC with a suitable column.[1] |
| Peak Tailing | - Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel. | - Add a small percentage of triethylamine or pyridine to your eluent to block the active sites on the silica gel.- Use a less acidic stationary phase. |
| Compound Stuck on the Column | - The eluent is not polar enough to displace the compound from the stationary phase.- The compound has degraded on the column. | - Gradually increase the polarity of the eluent.- If degradation is suspected, test the stability of your compound on a small amount of silica gel before running a column. If unstable, consider alternative purification methods or deactivating the silica gel. |
| Low Recovery of Compound | - The compound is highly volatile and is lost during solvent removal.- The compound is irreversibly adsorbed onto the stationary phase or has degraded. | - Use gentle conditions for solvent removal (e.g., reduced pressure at a lower temperature).- If adsorption or degradation is suspected, refer to the solutions for "Compound Stuck on the Column." |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | - The solution is supersaturated, and the compound is coming out of solution above its melting point.- The presence of impurities is depressing the melting point. | - Add a small amount of additional hot solvent to ensure the compound is fully dissolved, then allow it to cool more slowly.- Try a different recrystallization solvent.- Consider a preliminary purification step (e.g., a quick filtration through a silica plug) to remove some impurities. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again.- Place the solution in an ice bath or freezer to further decrease solubility.- If the compound remains soluble, the solvent is not suitable. Recover your compound and try a different solvent or a solvent mixture. |
| Low Yield of Crystals | - Too much solvent was used initially.- The crystals are slightly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with your product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and elute with various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find a system where the desired compound has an Rf value of approximately 0.3.
-
If peak streaking is observed, add 0.5% triethylamine to the eluent.
-
-
Column Packing:
-
Select an appropriate size column (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude material by weight).[3]
-
Dry pack the column with silica gel.
-
Wet the column with the chosen eluent, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material in a minimum amount of the eluent or a more volatile solvent.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel and carefully adding this to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents to try include hexanes, ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Use the minimum amount of hot solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A troubleshooting guide for common issues in column chromatography.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2,3-dichloro-5-(trifluoromethyl)pyridine?
A1: The three main industrial synthesis methods are:
-
Simultaneous Vapor-Phase Chlorination and Fluorination of 3-Picoline: This method involves the direct reaction of 3-picoline with chlorine and a fluorine source at high temperatures over a catalyst.
-
Chlorine/Fluorine Exchange from 2,3-dichloro-5-(trichloromethyl)pyridine: This two-step process involves the chlorination of a suitable precursor to form 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a halogen exchange reaction to replace the chlorine atoms of the trichloromethyl group with fluorine.
-
Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group.
Q2: What are the most common side products observed in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine?
A2: The side product profile heavily depends on the synthetic route employed. Common impurities include under-chlorinated, over-chlorinated, and incompletely fluorinated pyridine derivatives. Specific examples are detailed in the troubleshooting guides below.
Q3: How can I purify the final product and remove common impurities?
A3: Purification is typically achieved through fractional distillation under reduced pressure. For laboratory-scale purifications, column chromatography on silica gel can be employed, though care must be taken to avoid tailing of the basic pyridine product. An acid-base extraction can also be effective for separating the basic pyridine product from non-basic impurities.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, focusing on the identification and mitigation of side products for each major synthetic route.
Guide 1: Simultaneous Vapor-Phase Chlorination and Fluorination of 3-Picoline
This method is attractive for its directness but can lead to a complex mixture of products due to the harsh reaction conditions.
Problem: Formation of Multiple Chlorinated and/or Fluorinated Pyridine Byproducts.
The high temperatures and reactive nature of the reagents can lead to a variety of side products. The formation of some multi-chlorinated by-products is often unavoidable in this process.[1]
Common Side Products:
| Side Product | Chemical Name | Formation Pathway |
| I | 2-chloro-5-(trifluoromethyl)pyridine | Under-chlorination of the pyridine ring. |
| II | 2-chloro-3-(trifluoromethyl)pyridine | Isomeric product from the chlorination reaction. |
| III | 3-(trifluoromethyl)pyridine | Incomplete chlorination of the pyridine ring.[1] |
| IV | Other multi-chlorinated pyridines | Over-chlorination of the pyridine ring.[1] |
Troubleshooting Strategies:
-
Optimize Reaction Temperature: The degree of chlorination is highly dependent on the reaction temperature. Carefully control and optimize the temperature profile of the reactor to favor the formation of the desired 2,3-dichloro product.
-
Adjust Reagent Stoichiometry: The molar ratio of chlorine to the 3-picoline starting material is a critical parameter. A lower chlorine ratio may lead to an increase in under-chlorinated products (I, III), while an excessively high ratio will favor the formation of over-chlorinated species (IV).
-
Catalyst Selection and Deactivation: The choice of catalyst can influence the product distribution. Ensure the catalyst is active and has not been poisoned. Deactivated catalysts can lead to incomplete reactions and a higher proportion of under-chlorinated byproducts.
-
Recycle of Unwanted Byproducts: Some unwanted byproducts, such as 3-(trifluoromethyl)pyridine (III), can be separated and recycled back into the reactor after catalytic hydrogenolysis to reduce overall production costs.[1]
Experimental Protocol: Representative Vapor-Phase Synthesis
A stream of 3-picoline is vaporized and mixed with a stream of chlorine gas and a fluorine source (e.g., anhydrous HF). This gaseous mixture is then passed through a heated reactor tube containing a suitable catalyst, such as iron fluoride on a support.[1] The reaction is typically carried out at temperatures above 300°C.[1] The product stream exiting the reactor is cooled to condense the organic products, which are then separated from gaseous byproducts like HCl. The crude liquid product is subsequently purified by fractional distillation.
Guide 2: Chlorine/Fluorine Exchange from 2,3-dichloro-5-(trichloromethyl)pyridine
This route offers better control over the final product but is susceptible to incomplete reactions at both the chlorination and fluorination stages.
Problem: Presence of Incompletely Fluorinated or Chlorinated Intermediates.
The stepwise nature of this synthesis can lead to impurities if either the initial chlorination or the subsequent fluorine exchange is incomplete.
Common Side Products:
| Side Product | Chemical Name | Formation Pathway |
| V | 2,3-dichloro-5-(chlorodifluoromethyl)pyridine | Incomplete fluorination of the -CCl3 group. |
| VI | 2,3-dichloro-5-(dichlorofluoromethyl)pyridine | Incomplete fluorination of the -CCl3 group. |
| VII | 2-chloro-5-(trichloromethyl)pyridine | Incomplete chlorination of the pyridine ring in the preceding step. |
| VIII | 2-chloro-5-(trifluoromethyl)pyridine | Incomplete chlorination of the pyridine ring followed by complete fluorination. |
Troubleshooting Strategies:
-
Ensure Complete Chlorination of the Precursor: Before proceeding to the fluorination step, confirm the complete conversion of the starting material (e.g., 2-chloro-5-(trichloromethyl)pyridine) to 2,3-dichloro-5-(trichloromethyl)pyridine. This can be monitored by techniques such as GC-MS or NMR. If the chlorination is incomplete, consider increasing the reaction time, temperature, or the amount of chlorinating agent.
-
Optimize Fluorination Conditions:
-
Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is a common fluorinating agent. Ensure it is of high purity and used in sufficient excess.
-
Catalyst: The choice and activity of the fluorination catalyst (e.g., antimony trifluoride or tungsten(VI) chloride) are crucial.[2] Ensure the catalyst is not poisoned or deactivated.
-
Reaction Time and Temperature: Incomplete fluorination can result from insufficient reaction time or temperature. Carefully monitor the reaction progress and adjust these parameters as needed.
-
-
Efficient Purification: Fractional distillation is key to separating the desired product from incompletely fluorinated side products, which often have close boiling points. A distillation column with a high number of theoretical plates may be required.
Experimental Protocol: Representative Fluorine Exchange Reaction
2,3-dichloro-5-(trichloromethyl)pyridine is heated with a fluorinating agent, such as anhydrous hydrogen fluoride, in the presence of a catalyst like antimony trifluoride. The reaction is typically carried out in a pressure vessel at elevated temperatures. The reaction progress is monitored until the desired level of conversion is achieved. The reaction mixture is then cooled, and the product is isolated by quenching the excess HF, followed by extraction and purification by vacuum distillation.
Guide 3: Cyclocondensation Reactions
This "bottom-up" approach can provide high purity material if the cyclization reaction is clean and specific. However, side reactions during the ring formation can lead to isomeric or polymeric impurities.
Problem: Formation of Isomeric or Polymeric Byproducts.
The complexity of the multi-component reactions involved in cyclocondensation can sometimes lead to the formation of undesired isomers or polymeric materials, which can be difficult to separate from the final product.
Common Side Products:
Due to the diverse nature of cyclocondensation strategies, the side products are highly dependent on the specific precursors and reaction conditions used. General categories of impurities include:
| Side Product Category | Formation Pathway |
| IX | Isomeric Pyridine Derivatives |
| X | Incompletely Cyclized Intermediates |
| XI | Polymeric Materials |
Troubleshooting Strategies:
-
Purity of Starting Materials: Ensure the high purity of all starting materials. Impurities in the precursors can lead to the formation of undesired side products.
-
Strict Control of Reaction Conditions:
-
Temperature: Cyclization reactions can be sensitive to temperature. Maintain a stable and optimized reaction temperature to favor the desired reaction pathway.
-
Order of Addition: The order in which reagents are added can be critical in multi-component reactions. Follow the established protocol carefully.
-
pH Control: The acidity or basicity of the reaction medium can influence the cyclization process. Maintain the optimal pH throughout the reaction.
-
-
Solvent Selection: The choice of solvent can affect the solubility of intermediates and the reaction kinetics. Use a solvent that favors the desired cyclization over side reactions.
-
Analysis of Byproducts: If significant side products are formed, isolate and characterize them (e.g., by LC-MS, NMR) to understand their formation mechanism. This information can then be used to modify the reaction conditions to minimize their formation.
Experimental Protocol: Representative Cyclocondensation
A common strategy involves the reaction of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with a suitable nitrogen-containing precursor in the presence of a catalyst and solvent. The reaction mixture is heated to promote cyclization. After the reaction is complete, the product is isolated by extraction and purified by crystallization or chromatography.
Visualizations
Caption: Synthetic pathways to 2,3-dichloro-5-(trifluoromethyl)pyridine.
Caption: Troubleshooting workflow for impurity reduction.
References
Technical Support Center: Stability and Safe Storage of Chlorinated Pyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and safe storage of chlorinated pyridine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for chlorinated pyridine compounds?
A1: Chlorinated pyridine compounds should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][2][3] Containers should be tightly sealed to prevent exposure to moisture and air. It is also advisable to protect them from direct sunlight and sources of ignition.[3]
Q2: Are chlorinated pyridines stable at room temperature?
A2: Yes, most chlorinated pyridines are stable at room temperature under normal storage conditions.[1][3] However, stability can be affected by factors such as prolonged exposure to heat, light, and humidity. For long-term storage, refrigeration is often recommended.
Q3: What are the primary degradation pathways for chlorinated pyridines?
A3: The main degradation pathways for chlorinated pyridines include:
-
Hydrolysis: This can occur under both acidic and alkaline conditions, leading to the replacement of a chlorine atom with a hydroxyl group. The rate of hydrolysis is dependent on the pH and the position of the chlorine atom on the pyridine ring.
-
Photodegradation: Exposure to UV light can induce degradation. The rate and extent of photodegradation depend on the specific compound and the wavelength of light.
-
Thermal Decomposition: At elevated temperatures, chlorinated pyridines can decompose, potentially releasing toxic fumes such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[1][2]
Q4: How does the position of the chlorine atom affect the stability and reactivity of the compound?
A4: The position of the chlorine atom significantly influences the compound's reactivity. The order of reactivity for nucleophilic substitution is generally 4-chloropyridine > 2-chloropyridine > 3-chloropyridine.[4] This is due to the electron-withdrawing nature of the pyridine nitrogen, which activates the 2- and 4-positions towards nucleophilic attack.[4][5]
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
Q: I am performing a nucleophilic substitution reaction with a chlorinated pyridine and observing unexpected side products. What could be the cause?
A: Unexpected side products in nucleophilic substitution reactions involving chlorinated pyridines can arise from several factors:
-
Competing Reactions: Depending on the reaction conditions, other functional groups on your starting materials might react. For example, a strong base could lead to elimination reactions or reactions with other sensitive functional groups.
-
Reactivity of Isomers: If your starting material contains a mixture of chlorinated pyridine isomers, you will likely obtain a mixture of products due to their different reactivities.[4]
-
Self-condensation or Polymerization: Under certain conditions, especially with highly reactive pyridines or in the presence of strong bases or catalysts, self-condensation or polymerization can occur.
-
Degradation of Starting Material: If the reaction is run at a high temperature for an extended period, the chlorinated pyridine starting material may begin to degrade, leading to impurities.
Troubleshooting Steps:
-
Verify Starting Material Purity: Confirm the purity and isomeric composition of your chlorinated pyridine using techniques like GC-MS or HPLC.
-
Optimize Reaction Conditions:
-
Temperature: Try running the reaction at a lower temperature to minimize side reactions.
-
Solvent: The choice of solvent can influence reaction pathways. Consider using a less polar or aprotic solvent.
-
Base/Catalyst: If using a base or catalyst, consider a milder alternative or reducing the amount used.
-
-
Control Reagent Addition: Add the nucleophile or base slowly to the reaction mixture to control the reaction rate and minimize local high concentrations that can lead to side reactions.
Issue 2: Low or No Yield
Q: My reaction with a chlorinated pyridine is resulting in a low yield or no product at all. What should I check?
A: Low or no yield can be frustrating. Here are some common causes and troubleshooting steps:
-
Inactive Reagents: The nucleophile, base, or catalyst may be old or inactive.
-
Insufficient Reaction Temperature: Some nucleophilic aromatic substitutions on less reactive isomers (like 3-chloropyridine) may require higher temperatures to proceed at a reasonable rate.[4]
-
Poor Solubility: If your reactants are not fully dissolved in the reaction solvent, the reaction rate will be significantly slower.
-
Presence of Water: Moisture can quench strong bases and some nucleophiles, and can also lead to hydrolysis of the chlorinated pyridine.
Troubleshooting Steps:
-
Check Reagent Quality: Use freshly opened or purified reagents. If using a strong base like an organolithium reagent, consider titrating it before use.
-
Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.
-
Improve Solubility: Choose a solvent in which all reactants are soluble at the reaction temperature. Sonication may also help to dissolve starting materials.
-
Ensure Anhydrous Conditions: Dry your glassware and solvents thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my chlorinated pyridine product from the reaction mixture. What are some common challenges and solutions?
A: Purification of pyridine-containing compounds can be challenging due to their basicity and polarity.
-
Tailing on Silica Gel Chromatography: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silica gel, leading to broad peaks and poor separation.
-
Co-elution with Starting Materials or Byproducts: If the polarity of your product is similar to that of the starting materials or byproducts, separation by chromatography can be difficult.
-
Product Solubility Issues: The product may be too soluble or not soluble enough in common crystallization or extraction solvents.
Troubleshooting Steps:
-
Chromatography Modifications:
-
Add a Base to the Eluent: Adding a small amount of a base like triethylamine or pyridine (e.g., 0.1-1%) to your chromatography eluent can neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase C18 column for purification.
-
-
Acid-Base Extraction: Utilize the basicity of the pyridine ring. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the pyridine-containing compounds into the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent.
-
Crystallization: If your product is a solid, explore different solvent systems for crystallization. A mixture of a solvent in which the compound is soluble and a non-solvent can often induce crystallization.
Data Presentation
Table 1: Summary of Hydrolytic Stability of Chlorinated Pyridines
| Compound | Condition | Half-life (t½) | Reference |
| 2-Chloropyridine | Acid-catalyzed hydrolysis in supercritical water (450-575°C) | Rate constants determined, increases with temperature | [6] |
| 3-Chloropyridine | Environmental hydrolysis | Not expected to be significant | [7] |
| Pentachloropyridine | Partial hydrolysis | Can be achieved to produce chlorpyrifos | [8] |
Table 2: Summary of Photostability of Chlorinated Pyridines
| Compound | Condition | Degradation Rate | Reference |
| 2-Chloropyridine | UV irradiation | Volatilization losses from water are extensive | [9] |
| 3-Chloropyridine | Reaction with photochemically-produced hydroxyl radicals | Atmospheric half-life estimated at ~62 days | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Chlorinated Pyridines (Based on ICH Q1A(R2) Guidelines)
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of a chlorinated pyridine compound under various stress conditions.[10][11][12]
1. Objective: To identify potential degradation products and degradation pathways, and to establish the intrinsic stability of the chlorinated pyridine compound.
2. Materials:
-
Chlorinated pyridine compound of interest
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated stability chambers (for thermal and humidity studies)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
pH meter
3. Procedure:
a. Sample Preparation:
-
Prepare a stock solution of the chlorinated pyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
b. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and monitor for degradation.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Place the solid compound and the stock solution in a stability chamber at an elevated temperature (e.g., 60°C or 80°C) with controlled humidity (e.g., 75% RH).
-
Take samples at various time points.
-
-
Photodegradation (as per ICH Q1B): [13][14][15][16][17]
-
Expose the solid compound and the stock solution to a light source that provides both UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample protected from light to differentiate between thermal and photodegradation.
-
Analyze the samples after the exposure period.
-
c. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Quantify the amount of the parent compound remaining and the amount of each degradation product formed.
-
Calculate the percentage degradation.
4. Data Evaluation:
-
Determine the degradation rate under each stress condition.
-
Propose a degradation pathway based on the identified degradation products.
-
Assess the mass balance to ensure that all major degradation products are accounted for.
Protocol 2: General HPLC Method for Purity and Stability Analysis
This protocol provides a starting point for developing an HPLC method for the analysis of chlorinated pyridines.[18][19][20][21][22]
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes) and optimize as needed for separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the chlorinated pyridine and expected degradation products have significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Mandatory Visualizations
Caption: Troubleshooting workflow for experiments involving chlorinated pyridines.
Caption: Experimental workflow for a forced degradation study.
References
- 1. 2,6-Dichloropyridine(2402-78-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Page loading... [guidechem.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Page loading... [guidechem.com]
- 8. Pentachloropyridine | C5Cl5N | CID 16584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 10. database.ich.org [database.ich.org]
- 11. rwandafda.gov.rw [rwandafda.gov.rw]
- 12. qlaboratories.com [qlaboratories.com]
- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. youtube.com [youtube.com]
- 17. ikev.org [ikev.org]
- 18. benchchem.com [benchchem.com]
- 19. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 21. helixchrom.com [helixchrom.com]
- 22. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
This guide provides essential safety information, handling precautions, and troubleshooting advice for researchers, scientists, and drug development professionals working with Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What are the proper storage conditions for this compound?
A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Some suppliers recommend refrigeration at 2-8°C. Keep it away from heat, sparks, and open flames.[4]
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical attention.[1][3] For eye contact, rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do, and continue rinsing.[1][3] Seek medical advice if eye irritation persists.[3]
Q4: How should I handle the disposal of waste containing this chemical?
A4: Dispose of contents and containers in accordance with local, regional, and national regulations.[1][3] Waste should be handled by a licensed professional waste disposal service.[5] Do not release the chemical into the environment.[3]
Troubleshooting Guide
Issue: The compound is not dissolving as expected in my solvent system.
-
Possible Cause: The polarity of the solvent may not be optimal.
-
Troubleshooting Steps:
-
Attempt to dissolve a small sample in a range of solvents with varying polarities (e.g., dichloromethane, ethyl acetate, methanol) to determine the most suitable one.
-
Gentle heating or sonication may aid in dissolution, but be mindful of the compound's stability.
Issue: I observe an unexpected color change or formation of precipitate during my reaction.
-
Possible Cause: This could indicate a side reaction, decomposition of the starting material, or reaction with impurities.
-
Troubleshooting Steps:
-
Ensure all glassware is clean and dry to prevent reactions with residual moisture or contaminants.
-
Verify the purity of your starting material and solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if the compound is suspected to be sensitive to air or moisture.
-
Data Presentation
Table 1: Personal Protective Equipment (PPE) Summary
| Protection Type | Recommended Equipment | Citation |
| Eye/Face | Tightly fitting safety goggles or a face shield. | [1][5] |
| Skin | Protective gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit. | [1][3][6] |
| Respiratory | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. | [1][3][6] |
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol | Citation |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell. | [1][3] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical help if irritation occurs. | [1][2][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. Continue rinsing and seek medical attention if irritation persists. | [1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately. | [1][2] |
Experimental Protocols
Protocol 1: Safe Weighing and Dissolution of this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE: safety goggles, lab coat, and compatible chemical-resistant gloves.
-
Clean the balance and surrounding area.
-
-
Weighing:
-
Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Carefully transfer the desired amount of the compound into the vessel using a clean spatula.
-
Close the primary container of the chemical immediately after dispensing.
-
-
Dissolution:
-
Transfer the weighed compound to the reaction vessel inside the fume hood.
-
Add the chosen solvent to the vessel using a clean, dry pipette or graduated cylinder.
-
If necessary, use a magnetic stirrer to aid dissolution. Gentle heating may be applied if the compound's stability at elevated temperatures is known.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces with an appropriate solvent and dispose of the waste in a designated hazardous waste container.
-
Clean the weighing vessel.
-
Mandatory Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Decision-making workflow for responding to a chemical spill.
References
Technical Support Center: Purification of Trifluoromethylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of trifluoromethylpyridines.
Troubleshooting Guides
This section addresses common issues encountered during the purification of trifluoromethylpyridine reaction mixtures.
Problem 1: Presence of Chlorinated Impurities
Chlorinated impurities, such as mono-, di-, and trichlorinated pyridines, are common byproducts in trifluoromethylpyridine synthesis, particularly when using chlorination and fluorination of picoline precursors.[1][2] Their removal is crucial for obtaining a high-purity product.
Troubleshooting Workflow for Chlorinated Impurities
Caption: Decision workflow for removing chlorinated impurities.
Experimental Protocols:
-
Fractional Distillation: This is a primary method for separating compounds with different boiling points.[3][4] For mixtures of chlorinated trifluoromethylpyridines, a vacuum-jacketed Vigreux column or a packed column is recommended to achieve good separation.[3]
-
Apparatus: Round-bottom flask, heating mantle, fractional distillation column (e.g., Vigreux or packed with Raschig rings), condenser, receiving flask.
-
Procedure:
-
Assemble the fractional distillation apparatus.
-
Place the crude trifluoromethylpyridine mixture in the round-bottom flask with a magnetic stir bar.
-
Apply vacuum if necessary to lower the boiling points and prevent decomposition.
-
Gradually heat the mixture.
-
Collect fractions based on the boiling point ranges of the expected components. The trifluoromethylpyridine product will typically have a lower boiling point than its polychlorinated analogs.
-
Analyze each fraction by GC-MS or HPLC to determine its composition.[5][6]
-
-
-
Acid-Base Extraction: This technique leverages the basicity of the pyridine ring to separate it from neutral or acidic impurities.[7][8][9]
-
Reagents: Diethyl ether or other suitable organic solvent, 1 M HCl, 1 M NaOH, saturated NaCl solution (brine), anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the crude product in an organic solvent.
-
Wash the organic layer with 1 M HCl. The pyridine-containing compounds will move to the aqueous layer as their hydrochloride salts.
-
Separate the aqueous layer and neutralize it with 1 M NaOH to regenerate the free pyridine bases.
-
Extract the aqueous layer with fresh organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Problem 2: Separation of Positional Isomers
The synthesis of trifluoromethylpyridines can often result in a mixture of positional isomers (e.g., 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine), which can have very similar physical properties, making them difficult to separate.[1]
Troubleshooting Workflow for Isomer Separation
Caption: Strategy for the separation of positional isomers.
Experimental Protocols:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers with subtle differences in polarity.[10][11][12]
-
System: A preparative HPLC system with a suitable column (e.g., C18, silica) and a fraction collector.
-
Procedure:
-
Develop an analytical HPLC method to achieve baseline separation of the isomers.
-
Scale up the method to the preparative column, adjusting the flow rate and sample loading.
-
Inject the isomer mixture and collect fractions corresponding to each isomer peak.
-
Combine the fractions for each isomer and remove the solvent under reduced pressure.
-
Confirm the purity of the isolated isomers by analytical HPLC.
-
-
-
Fractional Crystallization: This method can be effective if the isomers have significantly different solubilities in a particular solvent or solvent mixture.[13]
-
Procedure:
-
Dissolve the isomer mixture in a minimum amount of a suitable hot solvent.
-
Slowly cool the solution to induce crystallization of the less soluble isomer.
-
Collect the crystals by filtration.
-
The more soluble isomer will remain in the mother liquor.
-
Repeat the process to improve the purity of each isomer.
-
-
Quantitative Data Summary
| Purification Technique | Impurity Type | Typical Purity Achieved | Reference |
| Fractional Distillation | Chlorinated byproducts, Isomers | >95% | [4][14] |
| Acid-Base Extraction | Neutral/Acidic Impurities | >98% (for basic product) | [7][9] |
| Recrystallization | Minor impurities with different solubility | >99% | [13] |
| Preparative HPLC | Isomers, closely related impurities | >99.5% | [10][12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in trifluoromethylpyridine synthesis?
A1: The most common impurities are typically over-chlorinated or under-chlorinated pyridine derivatives, as well as positional isomers formed during the substitution reactions on the pyridine ring.[1] Unreacted starting materials and reagents can also be present.
Q2: How can I effectively remove residual starting materials like 3-picoline?
A2: Fractional distillation is generally effective for removing lower-boiling starting materials like 3-picoline from the higher-boiling trifluoromethylpyridine products.[4]
Q3: My product is an oil and won't crystallize. What should I do?
A3: Oiling out can occur if the compound is impure or if the cooling rate is too fast. Try dissolving the oil in a small amount of the hot solvent and then cooling it very slowly. Seeding with a small crystal of the pure compound can also help induce crystallization. If these methods fail, consider purifying the oil by column chromatography before attempting crystallization again.
Q4: What is the best way to monitor the purity of my trifluoromethylpyridine product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for assessing the purity of trifluoromethylpyridine products.[5][6][15][16] These techniques can separate the desired product from impurities and provide quantitative data on their relative amounts.
Q5: Can I use a simple distillation instead of a fractional distillation?
A5: A simple distillation is only effective for separating liquids with significantly different boiling points (typically >100 °C difference). For separating closely boiling isomers or removing chlorinated byproducts from trifluoromethylpyridines, a fractional distillation is necessary to achieve adequate separation.[3][17]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3431266A - Method for recovery of pyridine bases - Google Patents [patents.google.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. benchchem.com [benchchem.com]
- 12. advion.com [advion.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. 2 - chloro -5 - (trifluoromethyl) pyridine research - Master's thesis - Dissertation [dissertationtopic.net]
- 17. Khan Academy [khanacademy.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Heterocycles
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for managing exothermic reactions during the synthesis of fluorinated heterocycles.
Troubleshooting Guide: Managing Exothermic Events
This guide addresses specific issues related to thermal control during the synthesis of fluorinated heterocycles.
Issue 1: Rapid, Uncontrolled Temperature Increase Upon Addition of Fluorinating Agent
-
Potential Cause: The fluorination reaction is highly exothermic, and the rate of heat generation is exceeding the rate of heat removal. This is a common issue with highly reactive fluorinating agents like Selectfluor, DAST, and elemental fluorine. Some electrophilic reagents like Selectfluor can react exothermically with common solvents such as DMF, pyridine, and DMSO.
-
Solution:
-
Slower Addition Rate: Add the fluorinating agent dropwise or in small portions over an extended period. This allows the cooling system to dissipate the heat as it is generated.
-
Efficient Cooling: Ensure the reaction vessel is adequately cooled. Use a cooling bath with a large thermal mass (e.g., dry ice/acetone, ice/salt) and ensure good thermal contact with the reaction flask. For larger scale reactions, consider a more robust cooling system. In some cases, an ambient temperature water bath can be sufficient to prevent a significant temperature rise. For example, in the fluorination of 2-phenylpyridine with AgF2, the internal temperature rose to 30–32 °C without a water bath, but was maintained at 23–25 °C with one.[1]
-
Dilution: Increasing the solvent volume can help to absorb the heat generated during the reaction.
-
Solvent Choice: Select a solvent that is less likely to have an exothermic reaction with the fluorinating agent. Acetonitrile is a commonly used and generally compatible solvent for many fluorination reactions.
-
Issue 2: Formation of Tarry Byproducts and Low Yield of Desired Product
-
Potential Cause: Localized hotspots due to poor mixing and rapid addition of the fluorinating agent are causing decomposition of the starting material, product, or reagents. Many common fluorinating agents have limited thermal stability.
-
Solution:
-
Vigorous Stirring: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Sub-surface Addition: For larger scale reactions, consider adding the fluorinating agent below the surface of the reaction mixture to promote rapid dispersion and minimize localized heating.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize the formation of degradation products.
-
Issue 3: Pressure Buildup in the Reaction Vessel
-
Potential Cause: The exothermic reaction is causing the solvent to boil, or gaseous byproducts are being generated. Some fluorinating agents, like DAST, can decompose to produce gaseous products.
-
Solution:
-
Adequate Headspace: Ensure the reaction vessel is not overfilled to allow for potential expansion.
-
Venting: For reactions known to produce gas, ensure the system is not sealed and is properly vented to a fume hood or a scrubbing system.
-
Temperature Control: Maintaining a consistent and low temperature is the most effective way to prevent excessive pressure buildup.
-
Frequently Asked Questions (FAQs)
Q1: How can I estimate the potential exothermicity of my fluorination reaction?
A1: While reaction calorimetry is the most accurate method, you can make a qualitative assessment by considering the following:
-
Bond Energies: The formation of a C-F bond is highly exothermic. The overall exothermicity will depend on the bond being broken and the specific fluorinating agent used.
-
Fluorinating Agent: Reagents like elemental fluorine are extremely reactive and will lead to highly exothermic reactions. Electrophilic fluorinating agents like Selectfluor and NFSI are also highly reactive. Deoxofluorinating agents like DAST and Deoxo-Fluor are known to be thermally unstable and can decompose exothermically.
-
Substrate: Highly activated substrates may react more vigorously.
Q2: What are the best practices for quenching a highly exothermic fluorination reaction?
A2: Quenching should be performed carefully to avoid a secondary exothermic event.
-
Cooling: Cool the reaction mixture to a low temperature (e.g., 0 °C or below) before quenching.
-
Slow Addition: Slowly add the quenching agent to the reaction mixture with vigorous stirring.
-
Choice of Quenching Agent: For electrophilic N-F reagents like Selectfluor, a common quench is a saturated aqueous solution of sodium bisulfite or sodium thiosulfate. For deoxofluorinating agents like DAST, a slow addition of a protic solvent like isopropanol or methanol at low temperature is often used, followed by water.
Q3: How do I choose the right fluorinating agent to minimize thermal hazards?
A3: The choice of fluorinating agent is critical. Consider the thermal stability of the available options. Newer generations of deoxofluorinating reagents, such as XtalFluor-E and XtalFluor-M, are crystalline solids and have been shown to be significantly more thermally stable than DAST and Deoxo-Fluor.[1][2][3][4]
Data Presentation
Table 1: Comparative Thermal Stability of Common Deoxofluorinating Agents
| Reagent | Chemical Name | Form | Decomposition Temperature (°C) | Enthalpy of Decomposition (J/g) | Reference(s) |
| DAST | Diethylaminosulfur trifluoride | Liquid | 140 | -1700 | [3][4] |
| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride | Liquid | 140 | -1100 | [3][4] |
| XtalFluor-E | Diethylaminodifluorosulfinium tetrafluoroborate | Crystalline Solid | 215 | -661 | [3][4] |
| XtalFluor-M | Morpholinodifluorosulfinium tetrafluoroborate | Crystalline Solid | 242 | -388 | [4] |
Experimental Protocols
Protocol: Electrophilic Fluorination of 2-Phenylpyridine with AgF₂
This protocol is adapted from a literature procedure and emphasizes the management of the reaction exotherm.[1]
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stir bar
-
Thermocouple
-
Water bath
Procedure:
-
To an oven-dried 1-L round-bottom flask equipped with a magnetic stir bar, add anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).
-
Fit the flask with a rubber septum, a nitrogen inlet, and a thermocouple to monitor the internal temperature.
-
Place the flask in an ambient temperature water bath (22–23 °C).
-
Begin stirring the solution at 700-900 rpm.
-
Weigh silver(II) fluoride (19.7 g, 135 mmol) and add it to the reaction flask in one portion.
-
Monitor the internal temperature of the reaction. With the water bath, the temperature should remain between 23–25 °C for the first 30 minutes.
-
Continue to stir the reaction at ambient temperature and monitor its progress by TLC.
-
Upon completion (typically 90 minutes), the reaction mixture can be worked up by filtering through Celite to remove insoluble silver salts.
Mandatory Visualization
Caption: Troubleshooting workflow for managing uncontrolled exothermic reactions.
Caption: Decision tree for selecting the appropriate quenching procedure.
References
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simpler fluorine chemistry [soci.org]
- 4. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 2-chloropyridines. Given their inherent electronic properties and potential for catalyst inhibition, 2-chloropyridines can be challenging substrates. This guide offers practical solutions and starting points for catalyst and condition selection to enable successful cross-coupling outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the cross-coupling of 2-chloropyridines, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my cross-coupling reaction with a 2-chloropyridine resulting in low or no yield?
Answer:
Low or no product formation is a common challenge when working with 2-chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1] The primary reason for this low reactivity is the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1] Several factors should be systematically evaluated:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient for this transformation.[1]
-
Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2][3] For Buchwald-Hartwig amination, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential.[4]
-
-
Ineffective Base: The base plays a crucial role in the catalytic cycle, such as activating the boronic acid in Suzuki-Miyaura coupling.[1][3] Its strength, solubility, and steric properties are important factors.[1]
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.[1]
-
Insufficient Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[3]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[1][2]
Question 2: My reaction is producing significant side products like homocoupling and protodeboronation in a Suzuki-Miyaura coupling. How can I minimize these?
Answer:
The two most prevalent side reactions in Suzuki-Miyaura couplings with 2-chloropyridines are protodeboronation and homocoupling.[3]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be prevalent in the presence of aqueous bases.[3]
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct, often promoted by the presence of oxygen or Pd(II) species.[3]
Question 3: I am observing hydrodehalogenation of my 2-chloropyridine in a Buchwald-Hartwig amination. How can I suppress this?
Answer:
Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations of aryl chlorides.[4] This often occurs when the desired reductive elimination is slow, allowing for competing pathways.[4]
-
Suppression Strategies:
-
Ligand Choice: The selection of a suitable bulky, electron-rich ligand is crucial to promote the desired C-N bond formation.[4]
-
Base Purity: Use a high-purity, anhydrous base. Traces of moisture or hydroxide in bases like NaOtBu can exacerbate the problem.[4]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired coupling pathway.[4]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for cross-coupling with 2-chloropyridines?
For challenging substrates like 2-chloropyridines, highly active catalyst systems are generally required.[3] While traditional catalysts like Pd(PPh₃)₄ may work in some cases, modern systems often provide superior results.[1][5]
-
For Suzuki-Miyaura Coupling: Palladium precatalysts combined with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are highly recommended.[3][5]
-
For Buchwald-Hartwig Amination: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are frequently effective.[4] Using well-defined precatalysts can also improve reproducibility.[4]
-
For Sonogashira and Heck Couplings: While less commonly reported for 2-chloropyridines, palladium complexes with phosphine ligands are typically used.[6][7] For Sonogashira couplings, a copper co-catalyst is also generally employed.[8]
Q2: How do I choose the right base for my reaction?
The choice of base is critical and highly dependent on the specific reaction type, substrates, and solvent system.[3]
-
Suzuki-Miyaura: A strong base is often necessary.[3] Potassium phosphate (K₃PO₄) is frequently effective for challenging couplings.[2][3] Other common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[2][3]
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required.[4] Sodium tert-butoxide (NaOtBu) is the most common and generally most effective choice.[4]
-
Heck Coupling: Triethylamine, potassium carbonate, or sodium acetate are typical bases.[6]
Q3: Can I run these cross-coupling reactions under aerobic conditions?
It is strongly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[2] The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation, lower yields, and an increase in side reactions like the homocoupling of boronic acids.[1][2]
Q4: What are some general starting conditions for a Suzuki-Miyaura coupling of a 2-chloropyridine?
A good starting point for optimization would be:
-
Catalyst: XPhos Pd G3 (1-2 mol%)[5]
-
Base: K₃PO₄ (2.0 - 3.0 equiv)[5]
-
Solvent: Toluene or 1,4-Dioxane (anhydrous and degassed)[5]
-
Temperature: 80-110 °C[3]
-
Atmosphere: Inert (Argon or Nitrogen)[3]
Always optimize conditions for your specific substrates.
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-3 |
Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyridine using a Buchwald Precatalyst
This is a generalized procedure and should be optimized for specific substrates.[3][5]
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or equivalent (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., in a glovebox), add the 2-chloropyridine derivative, the boronic acid reagent, the base, and the palladium precatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and if not in a glovebox, evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[3]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling.
References
Validation & Comparative
A Comparative Guide to 1H and 13C NMR Analysis of Substituted Trifluoromethylpyridines
For researchers, scientists, and professionals in drug development, understanding the precise structure and electronic environment of substituted trifluoromethylpyridines is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as an indispensable tool for the structural elucidation of these compounds. The presence of the trifluoromethyl (-CF₃) group, a common moiety in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity, introduces characteristic complexities in NMR spectra, primarily through spin-spin couplings between fluorine (¹⁹F) and both proton (¹H) and carbon (¹³C) nuclei. This guide provides a comparative analysis of ¹H and ¹³C NMR data for various substituted trifluoromethylpyridines, supported by experimental data and detailed protocols.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts and Coupling Constants
The following tables summarize the ¹H and ¹³C NMR data for a selection of substituted trifluoromethylpyridines. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The position of the trifluoromethyl group and other substituents significantly influences the spectral parameters.
Table 1: ¹H NMR Data for Substituted Trifluoromethylpyridines
| Compound | Position of CF₃ | Other Substituent(s) | Solvent | ¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-(Trifluoromethyl)pyridine | 2 | None | CDCl₃ | δ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H)[1] |
| 4-(Trifluoromethyl)pyridine | 4 | None | - | δ 8.6 (d, 2H), 7.4 (d, 2H)[2] |
| 2-Fluoro-4-(trifluoromethyl)pyridine | 4 | 2-Fluoro | - | - |
| 2-Methoxy-3-(trifluoromethyl)pyridine | 3 | 2-Methoxy | CDCl₃ | δ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H)[1] |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 5 | 3-Chloro, 2-Fluoro | - | - |
Table 2: ¹³C NMR Data for Substituted Trifluoromethylpyridines
| Compound | Position of CF₃ | Other Substituent(s) | Solvent | ¹³C Chemical Shifts (δ, ppm) and ¹³C-¹⁹F Coupling Constants (J, Hz) |
| 2-(Trifluoromethyl)pyridine | 2 | None | CDCl₃ | δ 165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz)[1] |
| 2-Methoxy-3-(trifluoromethyl)pyridine | 3 | 2-Methoxy | CDCl₃ | δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1[1] |
| 4-(Trifluoromethyl)pyridine | 4 | None | - | - |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinol | 5 | 3-Chloro, 2-OH | DMSO-d₆ | - |
Note: A dash (-) indicates that specific data was not available in the cited sources.
The ¹³C-¹⁹F coupling constants are particularly informative. The one-bond coupling (¹JCF) is typically large, around 270-320 Hz, while two-bond (²JCF) and three-bond (³JCF) couplings are significantly smaller, ranging from 30-40 Hz and 3-5 Hz, respectively.[3][4] These couplings result in characteristic quartet (q) splitting patterns for the carbon atoms of and adjacent to the trifluoromethyl group.
Experimental Protocols
The acquisition of high-quality NMR spectra for trifluoromethylpyridines requires careful consideration of experimental parameters. Below is a generalized methodology based on common practices.[1][5]
General Procedure for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the substituted trifluoromethylpyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
NMR Spectrometer: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H observation, to achieve better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at δ = 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial to simplify the spectrum by removing ¹H-¹³C couplings, though ¹³C-¹⁹F couplings will remain.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm) or TMS.
-
-
Advanced NMR Techniques: For complex spectra with overlapping signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) for ¹H-¹³C correlations can be employed to aid in resonance assignment.[6][7] For detailed analysis of ¹H-¹⁹F coupling constants, techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) can be utilized to simplify complex multiplets.[8]
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a novel substituted trifluoromethylpyridine.
Caption: A flowchart outlining the key steps in the NMR analysis of substituted trifluoromethylpyridines.
This guide provides a foundational comparison and procedural overview for the ¹H and ¹³C NMR analysis of substituted trifluoromethylpyridines. For more in-depth analysis, including the study of through-space interactions (NOE) and advanced coupling constant analysis, further specialized NMR experiments may be necessary.[9] The systematic application of these techniques is crucial for the unambiguous characterization of these important molecules in chemical and pharmaceutical research.
References
- 1. rsc.org [rsc.org]
- 2. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 9. biophysics.org [biophysics.org]
A Researcher's Guide to Mass Spectrometry Analysis of Halogenated Pyridine Intermediates
For researchers, scientists, and drug development professionals, the precise and accurate analysis of halogenated pyridine intermediates is crucial for ensuring the quality, safety, and efficacy of final pharmaceutical products. Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization and quantification of these vital compounds. This guide provides a comparative overview of common mass spectrometry-based methods, offering insights into their performance, supported by experimental data, to aid in selecting the optimal analytical strategy.
Halogenated pyridines are a class of heterocyclic compounds integral to the synthesis of numerous pharmaceuticals and agrochemicals. Their analysis, however, can be challenging due to their diverse polarities and volatilities. This guide delves into the mass spectrometric analysis of these intermediates, comparing different ionization techniques and chromatographic separations to provide a comprehensive resource for analytical scientists.
Comparison of Mass Spectrometry Techniques
The choice of ionization source and chromatographic system is paramount for the successful analysis of halogenated pyridine intermediates. The most prevalent techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with various ionization sources such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many halogenated pyridine intermediates, particularly those with lower molecular weights and boiling points, GC-MS with Electron Ionization (EI) is a robust and reliable method. EI is a "hard" ionization technique that generates numerous fragment ions, providing a detailed structural fingerprint of the molecule.
Advantages of GC-MS (EI):
-
High Reproducibility: Standardized EI spectra allow for the creation of extensive and searchable libraries.
-
Rich Fragmentation: Provides detailed structural information aiding in the identification of unknown intermediates.
-
Excellent Separation: Capillary GC columns offer high-resolution separation of isomers.
Limitations:
-
Thermal Lability: Not suitable for thermally unstable or non-volatile compounds.
-
Derivatization: May be required for polar compounds to increase their volatility.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a more versatile technique, capable of analyzing a wider range of compounds, including those that are non-volatile or thermally labile. The choice of ionization source in LC-MS is critical and depends on the physicochemical properties of the analyte.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar and ionizable compounds. It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation. This is particularly useful for confirming the molecular weight of an intermediate.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI. The sample is vaporized before being ionized by a corona discharge. It is a good alternative when ESI fails to produce a strong signal.
-
Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that is particularly effective for nonpolar compounds. It uses ultraviolet photons to ionize the analyte, often with the aid of a dopant.
The following table summarizes the general applicability of these ionization techniques for halogenated pyridine intermediates based on their properties.
| Ionization Technique | Analyte Polarity | Analyte Volatility | Typical Ions Formed | Fragmentation | Best Suited For |
| EI (GC-MS) | Low to Moderate | High | M+•, Fragment Ions | Extensive | Volatile, thermally stable pyridines; structural elucidation. |
| ESI (LC-MS) | High | Low to High | [M+H]+, [M-H]- | Minimal | Polar, ionizable pyridines; molecular weight confirmation. |
| APCI (LC-MS) | Low to Moderate | Moderate to High | [M+H]+ | Minimal | Less polar pyridines not amenable to ESI. |
| APPI (LC-MS) | Low to Nonpolar | Moderate to High | M+•, [M+H]+ | Minimal | Nonpolar halogenated pyridines. |
Quantitative Data Summary
The following tables provide a summary of characteristic mass spectral data for representative halogenated pyridine intermediates under different ionization conditions.
Table 1: Electron Ionization (EI) Mass Spectral Data of Simple Halogenated Pyridines
| Compound | Molecular Formula | Molecular Weight (Da) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Chloropyridine | C5H4ClN | 113.55 | 113/115 (M+•) | 78 (M-Cl)•, 51 |
| 3-Chloropyridine | C5H4ClN | 113.55 | 113/115 (M+•) | 78 (M-Cl)•, 51 |
| 2-Bromopyridine | C5H4BrN | 157.99 | 157/159 (M+•) | 78 (M-Br)•, 51 |
| 3-Bromopyridine | C5H4BrN | 157.99 | 157/159 (M+•) | 78 (M-Br)•, 51 |
| 2-Fluoropyridine | C5H4FN | 97.09 | 97 (M+•) | 70, 51 |
| Pentafluoropyridine | C5F5N | 169.05 | 169 (M+•) | 150, 131, 117 |
Note: The presence of isotopic peaks for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) is a characteristic feature in the mass spectra of chlorinated and brominated compounds, respectively.
Table 2: LC-MS/MS Parameters for the Analysis of a Halogenated Pyridine Intermediate
This table presents example parameters for the quantitative analysis of 3-Bromopyridine in a biological matrix, demonstrating a typical application in drug development.[1]
| Parameter | Value |
| Compound | 3-Bromopyridine |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 158.0 |
| Product Ion (m/z) | 79.0 |
| Collision Energy (eV) | 25 |
| Limit of Quantification (LOQ) | 1 ng/mL in plasma |
| Linearity (r²) | >0.99 |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are representative protocols for GC-MS and LC-MS analysis of halogenated pyridine intermediates.
Protocol 1: GC-MS Analysis of Volatile Halogenated Pyridines
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If necessary, perform derivatization (e.g., silylation) for polar analytes to enhance volatility.
2. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230 °C.
-
MS Quad Temperature: 150 °C.
-
Scan Range: m/z 30-300.
Protocol 2: LC-MS/MS Analysis of a Halogenated Pyridine Intermediate[1]
1. Sample Preparation (for plasma samples):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Sciex Triple Quad 5500 or equivalent.
-
Ionization Mode: ESI Positive.
-
Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., curtain gas, ion spray voltage, temperature).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The mass spectrometric analysis of halogenated pyridine intermediates is a multifaceted task that requires careful consideration of the analyte's properties and the analytical goals. GC-MS with EI is a powerful tool for the structural elucidation of volatile and thermally stable intermediates, providing rich and reproducible fragmentation patterns. For a broader range of compounds, including polar and thermally labile intermediates, LC-MS offers greater flexibility, with ESI, APCI, and APPI serving as complementary ionization techniques. While ESI is the workhorse for polar molecules, APCI and APPI extend the applicability of LC-MS to less polar and nonpolar halogenated pyridines. By understanding the principles and performance characteristics of these techniques, researchers can develop and validate robust and reliable analytical methods to support the development of safe and effective pharmaceuticals.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Trifluoromethylpyridines
For researchers, scientists, and drug development professionals, ensuring the purity of trifluoromethylpyridines—key intermediates in pharmaceuticals and agrochemicals—is paramount. The choice of analytical technique for purity assessment significantly impacts the accuracy and reliability of results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): Robust and Versatile
HPLC is a widely adopted technique for the purity analysis of a broad range of organic compounds, including those that are non-volatile or thermally labile. For trifluoromethylpyridines, reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the parent compound from polar and non-polar impurities.
Experimental Protocol: HPLC Purity of 2-Amino-4-(trifluoromethyl)pyridine
This protocol is a representative example for the purity assessment of a trifluoromethylpyridine derivative.[1]
Instrumentation:
-
Standard HPLC system with a UV detector.[1]
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
2-Amino-4-(trifluoromethyl)pyridine reference standard and sample
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 50:50 (v/v) Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-Amino-4-(trifluoromethyl)pyridine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of 2-Amino-4-(trifluoromethyl)pyridine to be tested.[1]
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information through mass spectrometry, which is invaluable for the identification of unknown impurities. Trifluoromethylpyridines are generally amenable to GC analysis due to their volatility.
Experimental Protocol: GC-MS Purity of Trifluoromethylpyridines
This protocol is a general method adaptable for various trifluoromethylpyridine isomers.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Chemicals and Reagents:
-
Dichloromethane (GC grade) or other suitable volatile solvent
-
Helium (99.999% purity)
-
Trifluoromethylpyridine reference standard and sample
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 40-400) |
Sample Preparation:
-
Standard and Sample Solutions (1 mg/mL): Prepare stock solutions of the reference standard and the analysis sample at a concentration of 1.0 mg/mL in dichloromethane.
Data Analysis: Identify the main peak by comparing its retention time and mass spectrum to that of the reference standard. Impurities are identified by searching their mass spectra against a commercial library (e.g., NIST). Purity is calculated using the area percent method from the Total Ion Chromatogram (TIC).
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical needs, including the nature of the impurities, required sensitivity, and the need for structural elucidation.
Quantitative Data Summary (Illustrative)
The following table presents a hypothetical comparison of the two techniques for the analysis of a trifluoromethylpyridine, based on typical performance characteristics.
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% |
| Precision (%RSD, n=6) | < 1.0% | < 1.5% |
| Analysis Time per Sample | 15-30 minutes | 20-40 minutes |
| Typical Purity Result (Batch A) | 99.85% | 99.88% |
| Typical Purity Result (Batch B) | 99.51% | 99.55% |
Method Selection and Workflow
The selection of the most appropriate technique involves considering the properties of the analyte and potential impurities. The following diagrams illustrate the experimental workflows and a logical approach to method selection.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Experimental workflow for GC-MS purity assessment.
Caption: Logical flow for selecting the appropriate analytical method.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity assessment of trifluoromethylpyridines. HPLC is a robust and versatile method suitable for a wide range of compounds and is often the first choice for routine quality control. GC-MS, on the other hand, offers superior sensitivity for volatile impurities and provides invaluable structural information for their identification. The choice of method should be guided by the specific requirements of the analysis, including the nature of the expected impurities and the need for their structural elucidation. For a comprehensive purity profile, especially during process development and for the identification of unknown impurities, the use of both techniques can be highly beneficial.
References
A Comparative Guide to the Reactivity of 2-Chloropyridines vs. 2-Bromopyridines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, 2-halopyridines are indispensable building blocks. The choice between a 2-chloropyridine and a 2-bromopyridine derivative can significantly impact reaction efficiency, cost, and the overall synthetic strategy. This guide provides an objective comparison of their reactivity in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is supported by experimental data to inform substrate selection and reaction optimization.
Executive Summary
The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in these reactions is typically the oxidative addition of the C-X bond to the palladium(0) catalyst. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[1] Consequently, the weaker carbon-bromine bond in 2-bromopyridines leads to a faster and more facile oxidative addition compared to the stronger carbon-chlorine bond in 2-chloropyridines.[1]
As a result, 2-bromopyridines are generally more reactive substrates , often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1] In contrast, 2-chloropyridines are less reactive and frequently require more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, electron-rich, and bulky phosphine ligands to achieve comparable yields.[1] However, chlorinated starting materials are often more cost-effective and readily available, presenting a trade-off between reactivity and accessibility.[1]
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
The following tables summarize quantitative data from studies comparing the performance of 2-chloro- and 2-bromopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The difference in reactivity between 2-bromo- and 2-chloropyridines is pronounced in this transformation.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 / 8 | ~95 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 / 18 | ~91[2] |
| 2-Bromopyridine | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 / 12 | ~88 |
| 2-Chloropyridine | 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-AmylOH | 110 / 24 | ~85 |
Analysis: 2-Bromopyridines can often be coupled under milder conditions with simpler catalyst systems to achieve high yields.[1] The coupling of 2-chloropyridines generally necessitates the use of more advanced, bulky, and electron-rich ligands like SPhos or XPhos to facilitate the challenging oxidative addition step.[1][2]
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, 2-bromopyridines exhibit higher reactivity.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 / 6 | ~96[3] |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 100 / 18 | ~83[4] |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 / 12 | ~92 |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 110 / 24 | ~88 |
Analysis: While both substrates can undergo successful amination, 2-chloropyridines generally require higher temperatures, longer reaction times, and often more sterically demanding and electron-rich ligands to achieve yields comparable to their bromo-counterparts.[1] The development of specialized ligands has been crucial in making the amination of chloro-pyridines a viable synthetic route.[1]
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between terminal alkynes and aryl or vinyl halides. The reactivity difference is particularly stark in this reaction.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85[1] |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45[1] |
| 2-Bromopyridine | 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 60 / 6 | 92[1] |
| 2-Chloropyridine | 1-Octyne | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane | 100 / 24 | ~50 |
Analysis: The data clearly illustrates the lower reactivity of 2-chloropyridine in Sonogashira couplings, resulting in significantly lower yields even with extended reaction times compared to 2-bromopyridine.[1] For this reason, 2-bromopyridines or 2-iodopyridines are the preferred substrates for this transformation.[1]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a 2-Halopyridine
Objective: To synthesize a 2-arylpyridine via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
2-Halopyridine (2-chloro- or 2-bromopyridine, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol% for bromide; Pd(OAc)₂/SPhos, 2/4 mol% for chloride)
-
Base (e.g., K₂CO₃, 2.0 mmol for bromide; K₃PO₄, 2.0 mmol for chloride)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-halopyridine, arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 2-Halopyridine
Objective: To synthesize a 2-aminopyridine derivative via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
2-Halopyridine (2-chloro- or 2-bromopyridine, 1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos for bromide; RuPhos for chloride, 4-8 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-halopyridine, amine, base, palladium source, and phosphine ligand to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of a 2-Halopyridine
Objective: To synthesize a 2-alkynylpyridine via a palladium- and copper-catalyzed Sonogashira coupling.
Materials:
-
2-Halopyridine (2-chloro- or 2-bromopyridine, 1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Base (e.g., Et₃N or Diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or Toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-halopyridine, palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with an ether-type solvent and filter through a pad of celite, washing with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the generalized catalytic cycle for these cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
A Comparative Analysis of Novel Trifluoromethylpyridine Derivatives in Biological Activity Screening
For Immediate Release
[City, State] – [Date] – A comprehensive review of recent studies highlights the significant potential of novel trifluoromethylpyridine derivatives across a spectrum of biological activities, including anticancer, insecticidal, and antifungal applications. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting the EGFR Signaling Pathway
Novel trifluoromethylpyrimidine derivatives have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. The binding of these derivatives to EGFR blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.
Comparative Efficacy of Trifluoromethylpyrimidine EGFR Inhibitors
The in vitro cytotoxic activity of these novel compounds has been evaluated against various human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate their potency, often comparable or superior to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | H1975 (Non-small cell lung cancer) | 2.27 | 5-FU | 9.37 |
| Derivative B | A549 (Lung carcinoma) | 0.35 | Gefitinib | - |
| Derivative C | PC-3 (Prostate cancer) | 5.12 | Gefitinib | - |
| Derivative D | MCF-7 (Breast cancer) | 3.24 | Gefitinib | - |
A lower IC50 value indicates greater potency.
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549, H1975, PC-3, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the trifluoromethylpyridine derivatives and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Xenograft Model for Anticancer Efficacy
Animal models provide crucial data on the therapeutic potential of novel compounds.
Procedure:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., H1975) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer the test compounds and control vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Efficacy Evaluation: Evaluate the antitumor efficacy based on tumor growth inhibition.
Visualizing the Mechanism: EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of trifluoromethylpyridine derivatives.
Insecticidal Activity: Neurotoxic Effects on Pests
Novel trifluoromethylpyridine derivatives have demonstrated significant insecticidal activity, particularly against lepidopteran pests like the diamondback moth (Plutella xylostella). Their primary mode of action is through interference with the insect's central nervous system.
Comparative Efficacy of Trifluoromethylpyridine Insecticides
The lethal concentration (LC50) required to kill 50% of the test insect population is a standard measure of insecticide potency.
| Compound | Target Pest | LC50 (mg/L) | Reference Insecticide | LC50 (mg/L) |
| Derivative E18 | Mythimna separata | 38.5 | Avermectin | 29.6 |
| Derivative E27 | Mythimna separata | 30.8 | Avermectin | 29.6 |
| Various Derivatives | Plutella xylostella | 100% mortality at 500 mg/L | Chlorpyrifos | 87% mortality at 250 mg/L |
A lower LC50 value indicates greater toxicity to the pest.
Experimental Protocols
Leaf-Dip Bioassay for Insecticidal Activity
This method is commonly used to evaluate the efficacy of insecticides against leaf-eating insects.
Procedure:
-
Preparation of Test Solutions: Dissolve the trifluoromethylpyridine derivatives in a suitable solvent (e.g., acetone with a surfactant) to create a series of concentrations.
-
Leaf Treatment: Dip cabbage leaf discs into the test solutions for 10 seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaf discs in petri dishes and introduce second-instar larvae of Plutella xylostella.
-
Mortality Assessment: Record larval mortality after 48-72 hours.
-
Data Analysis: Calculate the LC50 values using probit analysis.
Visualizing the Mechanism: Insect Nervous System Disruption
Caption: Potential modes of action of trifluoromethylpyridine insecticides on the insect nervous system.
Antifungal Activity: Disrupting Fungal Cell Integrity
Novel trifluoromethylpyridine derivatives have also shown promise as antifungal agents, effectively inhibiting the growth of various plant pathogenic fungi. The proposed mechanisms of action involve the disruption of the fungal cell wall, a structure essential for fungal viability and absent in plant and animal cells. This is achieved through the inhibition of key enzymes in the ergosterol or chitin biosynthesis pathways.
Comparative Efficacy of Trifluoromethylpyridine Fungicides
The antifungal activity is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of fungal growth.
| Compound | Target Fungus | EC50 (µg/mL) | Reference Fungicide | EC50 (µg/mL) |
| Derivative F10 | Xanthomonas oryzae pv. oryzae | 83 | Thiodiazole copper | 97 |
| Derivative 36 | Sclerotinia sclerotiorum | 0.41 | - | - |
| Derivative 37 | Sclerotinia sclerotiorum | 0.55 | - | - |
A lower EC50 value indicates greater antifungal activity.
Experimental Protocols
Poisoned Food Technique for Antifungal Activity
This in vitro method assesses the ability of a compound to inhibit the mycelial growth of a fungus.
Procedure:
-
Media Preparation: Incorporate various concentrations of the trifluoromethylpyridine derivatives into a molten potato dextrose agar (PDA) medium.
-
Plating: Pour the "poisoned" agar into petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial plug from a pure culture of the target fungus (e.g., Botrytis cinerea) onto the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C).
-
Growth Measurement: Measure the diameter of the fungal colony daily until the control plate (without the test compound) is fully covered.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition and determine the EC50 value.
Visualizing the Mechanism: Fungal Cell Wall Disruption
A Comparative Analysis of Trifluoromethylpyridine Isomers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties and metabolic stability conferred by this moiety can dramatically influence a drug candidate's pharmacokinetic and pharmacodynamic profile. However, the seemingly subtle change in the position of the trifluoromethyl group—from the 2-, 3-, to the 4-position—can have profound and distinct effects on a molecule's physicochemical properties, metabolic fate, and ultimately, its biological activity. This guide provides a comprehensive comparison of 2-, 3-, and 4-trifluoromethylpyridine isomers, supported by experimental data and detailed methodologies, to aid researchers in the strategic design of novel therapeutics.
Physicochemical Properties: A Tale of Three Isomers
The position of the electron-withdrawing trifluoromethyl group on the pyridine ring significantly alters the electron density distribution, which in turn impacts the molecule's acidity (pKa) and lipophilicity (logP). These two parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
A summary of the key physicochemical properties of the trifluoromethylpyridine isomers is presented below.
| Property | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine |
| Molecular Weight | 147.10 | 147.10 | 147.10 |
| Calculated logP | 1.7[1] | 1.7[1] | 1.7[1] |
| Boiling Point (°C) | 139-141 | 113-115[2] | 110 |
| Density (g/mL at 25°C) | 1.275 | 1.276[2] | 1.27 |
The Isomeric Impact on Metabolic Stability
The trifluoromethyl group is renowned for its ability to block metabolic hotspots, particularly sites susceptible to cytochrome P450 (CYP) mediated oxidation. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, leading to increased metabolic stability and a longer in vivo half-life. The position of the trifluoromethyl group can influence which metabolic pathways are blocked and may introduce new metabolic liabilities.
Case Studies in Drug Design
The distinct properties of each trifluoromethylpyridine isomer have been successfully exploited in the development of a range of approved drugs.
-
2-Trifluoromethylpyridine Derivatives: The 2-position offers proximity to the basic nitrogen atom, which can influence receptor interactions.
-
3-Trifluoromethylpyridine Derivatives: This isomer is a common building block in both pharmaceuticals and agrochemicals.[3] For instance, the anti-HIV drug Tipranavir , a non-peptidic protease inhibitor, incorporates a 2,5-disubstituted pyridine scaffold derived from 3-picoline, highlighting the utility of this isomeric backbone.[4]
-
4-Trifluoromethylpyridine Derivatives: The 4-position places the trifluoromethyl group para to the nitrogen, which can have a significant impact on the electronic properties of the entire ring system. This is exemplified in the non-nucleoside reverse transcriptase inhibitor Doravirine and the PI3K inhibitor Alpelisib , both of which contain a 4-trifluoromethylpyridine moiety.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound in an aqueous solution.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the test compound in water.
-
Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffers of pH 4, 7, and 10.
-
Place a known volume (e.g., 20 mL) of the test compound solution into a beaker with a magnetic stir bar.
-
Add a sufficient volume of 0.15 M KCl.
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
-
Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH changes become minimal, indicating the endpoint has been passed.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
-
Determination of logP by the Shake-Flask Method
Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in either n-octanol or water.
-
Saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of the mutually saturated n-octanol and water in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the n-octanol and aqueous layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is then calculated as the base-10 logarithm of P.[5]
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Methodology:
-
Reagents and Materials:
-
Pooled liver microsomes (human or other species).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compound stock solution (in a suitable organic solvent like DMSO or acetonitrile).
-
Positive control compound with known metabolic stability.
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation Procedure:
-
Prepare an incubation mixture containing liver microsomes and phosphate buffer.
-
Add the test compound to the incubation mixture at a final concentration typically in the low micromolar range.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
A control incubation without the NADPH regenerating system should be run in parallel.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) can also be calculated, providing a measure of the metabolic capacity of the liver for the compound.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for pKa determination and the in vitro metabolic stability assay.
References
- 1. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Trifluoromethyl)pyridine 97 3796-23-4 [sigmaaldrich.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. acdlabs.com [acdlabs.com]
A Comparative Guide to the Structural Validation of Synthesized Trifluoromethylpyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl group into pyridine scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This structural motif often imparts enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. The robust synthesis and rigorous structural validation of trifluoromethylpyridine compounds are therefore critical for advancing drug discovery and development. This guide provides a comparative analysis of common synthetic routes to trifluoromethylpyridines and details the essential analytical techniques for their structural confirmation, supported by experimental data and protocols.
Synthesis of Trifluoromethylpyridines: A Comparative Overview
Two primary strategies dominate the synthesis of trifluoromethylpyridines: the chlorine/fluorine exchange method and the construction of the pyridine ring from trifluoromethyl-containing building blocks. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Method 1: Chlorine/Fluorine Exchange
This classic approach typically involves the synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce fluorine. A common starting material for this route is 3-picoline.
Method 2: Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks
This strategy utilizes smaller, readily available molecules already containing the trifluoromethyl group, which are then used to construct the pyridine ring through cyclization reactions. This method offers versatility in accessing a wide range of substituted pyridines.
Performance Comparison
The following table summarizes key performance indicators for the synthesis of representative trifluoromethylpyridine compounds via different routes.
| Parameter | Method 1: Chlorine/Fluorine Exchange | Method 2: From Building Block |
| Target Compound | 2,3-dichloro-5-(trifluoromethyl)pyridine | 2-hydroxyl-4-trifluoromethylpyridine |
| Starting Material | 2,3-dichloro-5-(trichloromethyl)pyridine | 1,1,1-trifluoro-4-alkoxy-3-buten-2-one & chloroacetonitrile |
| Key Reagents | Anhydrous HF, Anhydrous FeCl₃ | Zinc powder, trimethylchlorosilane, concentrated HCl |
| Reaction Steps | 1 (from trichloromethyl intermediate) | 2 |
| Yield | 97.7%[1] | 80%[2] |
| Purity | High (distilled) | High (recrystallized)[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and validation of trifluoromethylpyridine compounds. Below are representative protocols for a key synthetic route and the primary analytical techniques.
Synthesis Protocol: 2,3-dichloro-5-(trifluoromethyl)pyridine (Method 1)
This protocol is adapted from a patented procedure for the fluorination of a trichloromethylpyridine intermediate.[1]
-
Charging the Reactor: A 71 milliliter Parr bomb is charged with 16 grams of 2,3-dichloro-5-(trichloromethyl)pyridine (91% purity), 7 grams of anhydrous hydrogen fluoride (HF), and 0.9 grams of anhydrous ferric chloride (FeCl₃).
-
Reaction Conditions: The sealed reactor is heated to a maximum of 183°C for 23 hours with rocking agitation. The maximum pressure obtained is 1150 psig.
-
Work-up and Isolation: After cooling, the reaction mixture is quenched with 150 grams of ice water. The organic layer is separated, neutralized with sodium bicarbonate (NaHCO₃), and dried over magnesium sulfate (MgSO₄).
-
Purification: The crude product is distilled under reduced pressure to yield the final product.
Analytical Validation Protocols
Accurate structural validation is paramount. The following are standardized protocols for acquiring spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹⁹F NMR: This is a critical technique for confirming the presence and chemical environment of the trifluoromethyl group. A standard single-pulse, proton-decoupled pulse program is used.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount (<1 mg) of the compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10-100 µg/mL.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system.
-
Data Acquisition: A typical EI energy is 70 eV, scanning a mass range of m/z 40 to 200 or higher, depending on the expected molecular weight.
X-Ray Crystallography:
-
Sample Preparation: This technique requires a single, high-quality crystal of the compound. Crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Analysis: The diffraction pattern is used to generate a three-dimensional electron density map, from which the precise atomic positions can be determined.
Data Presentation
Quantitative data from analytical validation provides definitive evidence for the structure of the synthesized compound.
NMR and MS Data for a Representative Trifluoromethylpyridine
The following table presents spectroscopic data for 2-chloro-4-trifluoromethylpyridine, synthesized via a building block approach.[2]
| Analysis | Result |
| ¹⁹F NMR | -11.5 ppm (s, CF₃) |
| Mass Spec (EI) | m/z 181 (M⁺), 146 (M⁺-Cl), 69 (CF₃⁺) |
Visualizing the Workflow
The synthesis and validation of trifluoromethylpyridine compounds follow a logical progression of steps.
Caption: Workflow for the synthesis and structural validation of trifluoromethylpyridine compounds.
Signaling Pathways and Logical Relationships
The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyridine ring.
Caption: Decision tree for selecting a synthetic route to trifluoromethylpyridines.
References
A Comparative Guide to the Synthesis of Trifluoromethylpyridines: Established Methods vs. New Approaches
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl group into pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. This guide provides a comparative analysis of a well-established industrial method for the synthesis of trifluoromethylpyridines—vapor-phase fluorination—against a promising, more recent one-pot synthesis strategy. We present quantitative data, detailed experimental protocols, and workflow visualizations to facilitate an objective assessment for researchers in the field.
At a Glance: Method Comparison
The following table summarizes the key quantitative data for the two synthetic routes detailed in this guide. This allows for a rapid comparison of their respective performance metrics.
| Parameter | Established Method: Vapor-Phase Fluorination | New Method: One-Pot Pyridone Synthesis |
| Target Molecule | 2-Chloro-5-trifluoromethylpyridine | 4-Aryl-6-methyl-2-(trifluoromethyl)pyridone |
| Starting Materials | 2-Chloro-5-trichloromethylpyridine, Anhydrous HF | α,β-Unsaturated trifluoromethyl ketone, 2-(Phenylsulfinyl)acetamide |
| Reaction Yield | 62-83.5%[1][2] | Moderate to High (Specific yields vary with substrate) |
| Reaction Temperature | 120-425°C[1][2] | Mild (Specific temperatures vary with substrate) |
| Reaction Time | 5-20 hours[2] | Varies with substrate |
| Key Reagents | Anhydrous Hydrogen Fluoride, (Optional: Catalyst) | Base (e.g., t-BuOK) |
| Pressure | Atmospheric or Superatmospheric | Atmospheric |
Established Method: Vapor-Phase Fluorination of Trichloromethylpyridines
This method is a long-standing industrial process for the synthesis of trifluoromethylpyridines. It involves the high-temperature reaction of a trichloromethylpyridine with a fluorinating agent, typically anhydrous hydrogen fluoride. This process is robust and can be performed on a large scale.
Experimental Protocol: Synthesis of 2-Chloro-5-trifluoromethylpyridine
This protocol is a representative procedure compiled from various patented industrial processes.
Materials:
-
2-Chloro-5-trichloromethylpyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Nitrogen gas (for inert atmosphere)
-
(Optional) Catalyst: Azobisisobutyronitrile[2]
-
Solvent (e.g., o-dichlorobenzene)[2]
-
Aqueous sodium bicarbonate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A solution of 2-chloro-5-trichloromethylpyridine in a suitable high-boiling solvent (e.g., o-dichlorobenzene) is prepared in a reaction vessel suitable for high-temperature gas-phase reactions.
-
An initiator, such as azobisisobutyronitrile, may be added.[2]
-
The reactor is heated to a temperature between 120°C and 140°C.[2]
-
A continuous stream of anhydrous hydrogen fluoride gas is bubbled through the reaction mixture.
-
The reaction is monitored by gas chromatography until the starting material is consumed (typically 18-20 hours).[2]
-
Upon completion, the reaction mixture is cooled, and excess HF and HCl byproduct are removed by purging with nitrogen gas.
-
The crude product is washed with an aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The final product, 2-chloro-5-trifluoromethylpyridine, is purified by distillation.
Workflow Diagram
New Method: One-Pot Synthesis of Trifluoromethylated 2-Pyridones
Recent advancements have focused on developing more efficient and milder synthetic routes to trifluoromethylated pyridines. One such promising approach is a one-pot transformation of α,β-unsaturated trifluoromethyl ketones. This method offers the potential for rapid access to a diverse range of trifluoromethylated pyridones under milder conditions.
Experimental Protocol: General Procedure for Trifluoromethylated 2-Pyridones
This is a general procedure based on recently published literature.
Materials:
-
α,β-Unsaturated trifluoromethyl ketone
-
2-(Phenylsulfinyl)acetamide
-
Base (e.g., potassium tert-butoxide (t-BuOK))
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Aqueous workup solutions (e.g., saturated ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of the α,β-unsaturated trifluoromethyl ketone in a suitable solvent such as THF, add 2-(phenylsulfinyl)acetamide.
-
The reaction mixture is stirred at a specified temperature (often mild conditions).
-
A base, such as potassium tert-butoxide, is added to the mixture.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried over an anhydrous drying agent, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the desired trifluoromethylated 2-pyridone.
Workflow Diagram
Objective Comparison and Outlook
The established vapor-phase fluorination method is a proven and scalable route to key trifluoromethylpyridine intermediates.[3] Its primary advantages are its high throughput and suitability for industrial production. However, this method often requires harsh reaction conditions, including high temperatures and the use of corrosive and hazardous reagents like anhydrous hydrogen fluoride. The multi-step nature of the overall process, starting from 3-methylpyridine, can also impact the overall efficiency.[2]
In contrast, the new one-pot synthesis of trifluoromethylated 2-pyridones represents a more modern approach, emphasizing efficiency and milder reaction conditions. The ability to construct the pyridine ring and introduce the trifluoromethyl group in a single step from readily available precursors is a significant advantage. This approach has the potential for greater substrate scope and the generation of diverse libraries of compounds for screening in drug discovery and agrochemical research. While direct quantitative comparisons with the industrial synthesis of 2-chloro-5-trifluoromethylpyridine are not yet available, the reported moderate to high yields and milder conditions suggest a favorable profile for laboratory-scale synthesis and potentially for future industrial applications.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific target molecule, the required scale of synthesis, and the available resources. While established methods provide a reliable pathway to existing key intermediates, the exploration and optimization of new, more efficient, and safer synthetic strategies will be crucial for the continued innovation of trifluoromethylpyridine-containing molecules.
References
- 1. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This compound is classified as a halogenated organic substance and must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Adherence to institutional and regulatory guidelines is mandatory.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.
In the event of a spill, absorb the material with an inert substance like vermiculite or sand, collect it into a sealed container, and treat it as hazardous waste.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and contaminated materials.
-
Waste Identification and Segregation:
-
This compound is a halogenated organic waste.
-
It must be segregated from non-halogenated solvents and other incompatible waste streams to prevent dangerous reactions.
-
-
Containerization:
-
Use a designated, leak-proof waste container made of a compatible material such as glass or high-density polyethylene.
-
The container must have a secure, tightly sealing cap.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Record the date when waste is first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be at or near the point of generation and under the control of laboratory personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
All hazardous waste must be disposed of through a licensed professional waste disposal company.
-
Disposal Parameters
| Parameter | Guideline | Specific Data for this compound |
| Waste Classification | Halogenated Organic Waste | Confirmed |
| Container Type | Chemically compatible, leak-proof, with a secure cap (e.g., glass, HDPE) | Recommended |
| Incineration Temperature | General range for pyridine waste is 820°C - 1600°C.[1] | Specific data not available; high-temperature incineration is the likely method. |
| Aqueous Release Limit | Varies by jurisdiction and specific compound. A limit of 44 ppb has been set for a different disubstituted halogenated pyridinol. | Specific data not available. Discharge to sewer is prohibited. |
| Chemical Neutralization | Not a standard disposal method for this class of compounds. Requires specific, validated protocols. | No specific laboratory-scale neutralization protocols found. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure working environment and upholding regulatory standards. Always consult your institution's specific guidelines and the latest Safety Data Sheet for the most current information.
References
Essential Safety and Operational Guide for Handling Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate (CAS No. 1246685-28-8). The following procedures are based on the safety data for structurally similar compounds and general best practices for handling halogenated aromatic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[2][5] | Prevents skin contact, which can lead to irritation or burns.[1] |
| Respiratory Protection | Work in a well-ventilated chemical fume hood.[3][5] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[2] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1] |
Experimental Protocol: Safe Handling Procedure
A systematic approach is crucial when handling this compound to mitigate risks. The following protocol outlines the essential steps for a standard laboratory procedure.[6]
-
Preparation:
-
Donning PPE:
-
Put on all personal protective equipment as specified in the table above before entering the designated work area.
-
-
Aliquoting and Handling:
-
Reaction and Work-Up:
-
Post-Procedure Decontamination:
Disposal Plan
Proper segregation and disposal of waste are critical to ensure laboratory and environmental safety.[8]
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing paper, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container.[3][5] Do not mix with non-halogenated waste.[5]
-
Container Management: Use a clearly labeled, leak-proof, and chemically compatible waste container with a secure lid.[3] The label must include the words "Hazardous Waste" and the full chemical name.[5]
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[3][8] Collect the contaminated absorbent material and place it in the designated halogenated waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Final Disposal: The waste generated after the experiment needs to be stored separately and handed over to a professional biological waste treatment company for disposal.[9][10]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. 1246685-28-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

